N-Bsmoc-L-phenylalanine
Description
BenchChem offers high-quality N-Bsmoc-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Bsmoc-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c21-18(22)16(10-13-6-2-1-3-7-13)20-19(23)26-12-15-11-14-8-4-5-9-17(14)27(15,24)25/h1-9,11,16H,10,12H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLKZXPISLVRER-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428831 | |
| Record name | N-Bsmoc-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-19-5 | |
| Record name | N-Bsmoc-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: N-Bsmoc-L-phenylalanine in Advanced Peptide Synthesis
The following technical guide details the chemical structure, properties, and application of N-Bsmoc-L-phenylalanine , a specialized derivative used in high-fidelity peptide synthesis.
Executive Summary
N-Bsmoc-L-phenylalanine (CAS: 197245-19-5) is an L-phenylalanine derivative protected at the
This compound is critical for researchers synthesizing "difficult" peptide sequences—those prone to aggregation, aspartimide formation, or base-catalyzed racemization—where traditional Fmoc chemistry may fail.
Chemical Structure & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of two distinct functional domains:
-
The Core Amino Acid: L-Phenylalanine, providing the hydrophobic benzyl side chain essential for protein folding and receptor binding.
-
The Protecting Group (Bsmoc): A benzo[b]thiophene-1,1-dioxide scaffold.[1][2][3] The sulfone (
) group exerts strong electron-withdrawing effects, activating the C2-C3 double bond toward nucleophilic attack.
Chemical Formula:
Key Properties
| Property | Description |
| Physical State | White to off-white crystalline powder. |
| Solubility | Soluble in DMF, DMSO, and DCM; sparingly soluble in water. |
| Chirality | L-configuration (S-enantiomer at the |
| Stability | Stable under acidic conditions (TFA compatible). Moisture sensitive; store under inert gas at 2-8°C. |
| Reactivity | Highly reactive toward secondary amines via Michael addition; stable to tertiary amines (e.g., DIEA). |
Mechanistic Foundation: The "Michael Switch"
The defining feature of N-Bsmoc-L-phenylalanine is its deprotection mechanism. While Fmoc requires proton abstraction (an acid-base reaction), Bsmoc requires nucleophilic addition.
Mechanism of Action
-
Initiation: A secondary amine (nucleophile) attacks the
-position (C3) of the vinyl sulfone system in the Bsmoc group. -
Intermediate Formation: This Michael addition creates a transient carbanion/adduct.
-
Elimination: The adduct undergoes a spontaneous elimination to release the free amine (peptide N-terminus), carbon dioxide, and a water-soluble benzo[b]thiophene byproduct.
This mechanism is self-scavenging : the deprotection reagent (amine) becomes covalently bound to the protecting group byproduct, preventing the released fulvene-like species from re-attaching to the peptide.
Visualization of the Pathway
Caption: The Michael-addition driven deprotection pathway of Bsmoc, yielding a stable, water-soluble adduct.[3]
Experimental Protocols
Synthesis of N-Bsmoc-L-Phenylalanine
Note: This protocol assumes the use of Bsmoc-OSu (N-succinimidyl carbonate) for milder acylation.
Reagents: L-Phenylalanine, Bsmoc-OSu,
-
Dissolution: Dissolve L-Phenylalanine (10 mmol) in 20 mL of 10%
and 10 mL of water. -
Acylation: Add a solution of Bsmoc-OSu (10 mmol) in 20 mL of dioxane dropwise over 30 minutes at 0°C.
-
Reaction: Stir vigorously at room temperature (RT) for 4–6 hours. Monitor by TLC.
-
Work-up:
-
Wash the aqueous solution with Ethyl Acetate (
mL) to remove unreacted reagent. -
Acidify the aqueous layer to pH 2.0 using 1N HCl (precipitate will form).
-
Extract with Ethyl Acetate (
mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Standard: 0.1 mmol scale on Wang or Rink Amide resin.
| Step | Reagent/Condition | Duration | Notes |
| 1. Swelling | DMF | 30 min | Essential for resin solvation. |
| 2. Deprotection | 2-5% Piperazine or Piperidine in DMF | Critical: Lower concentration than Fmoc (20%). High base conc. is unnecessary and wasteful. | |
| 3. Wash | DMF | Remove Bsmoc-amine adducts. | |
| 4. Coupling | N-Bsmoc-L-Phe (3 eq), HBTU/HATU (3 eq), DIEA (6 eq) | 30-60 min | Standard activation. |
| 5. Wash | DMF | Prepare for next cycle. |
Comparative Analysis: Bsmoc vs. Fmoc vs. Boc[6][8][9][10]
The choice of protecting group dictates the synthesis strategy.[5] Bsmoc offers a "middle ground" of base sensitivity that is milder than Fmoc.[5]
| Feature | Bsmoc | Fmoc | Boc |
| Deprotection Mechanism | Michael Addition (Nucleophilic) | Acidolysis | |
| Reagent | 2-5% Piperidine/Piperazine | 20% Piperidine | 50% TFA |
| Byproducts | Water Soluble (Easy removal) | Hydrophobic (Dibenzofulvene) | Isobutylene (Gas) |
| Base Sensitivity | High (Very Labile) | Moderate | Stable to Base |
| Racemization Risk | Lowest (Mild conditions) | Moderate (High pH risk) | Low |
| Orthogonality | Orthogonal to Acid (TFA) | Orthogonal to Acid (TFA) | Orthogonal to Base |
Strategic Applications in Drug Development
"Difficult" Sequences
Peptides containing Asp-Gly sequences are prone to aspartimide formation under the harsh basic conditions of Fmoc removal (20% piperidine). The milder conditions of Bsmoc removal (2% base) significantly reduce this side reaction, increasing yield and purity.[2]
Rapid Continuous Synthesis
Because the Bsmoc cleavage byproduct is an amine-adduct rather than a polymerizing fulvene (as in Fmoc), flow-chemistry setups are less prone to clogging. The high reactivity of the Michael acceptor allows for deprotection times as short as 10-30 seconds in microwave-assisted SPPS.
Workflow Visualization
Caption: Optimized SPPS cycle utilizing N-Bsmoc amino acids.
References
-
Carpino, L. A., et al. (1997).[3] The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.[1][2][3][5] Journal of the American Chemical Society. Link[3]
-
Carpino, L. A., & Ismail, M. (1999).[3] Practical Utilization of the Bsmoc Group.[2][5][6][7][8] Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2][5] A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis.Link
-
Gundala, C., et al. (2009).[1] Synthesis of Bsmoc protected N-methyl amino acids.[1][9][10] Protein & Peptide Letters.[1][9] Link
-
PubChem. N-Bsmoc-L-phenylalanine Compound Summary. National Library of Medicine. Link
Sources
- 1. Synthesis of 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protected N-methyl amino acids by reduction of Bsmoc-5-oxazoli-dinones and their use in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bsmoc-Cl - Enamine [enamine.net]
- 4. webqc.org [webqc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 8. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Stability of Bsmoc-Protected Phenylalanine in DMF
Executive Summary
The stability of Bsmoc-Phenylalanine (Bsmoc-Phe-OH) in N,N-Dimethylformamide (DMF) is a critical parameter in high-fidelity solid-phase peptide synthesis (SPPS). Unlike the robust Fmoc group, the Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) group is engineered for hyper-lability to base.
While this allows for rapid deprotection under mild conditions, it introduces a significant trade-off: Bsmoc-Phe is essentially a sensor for solvent quality. In "aged" DMF containing trace dimethylamine (DMA), Bsmoc-Phe undergoes premature deprotection significantly faster than its Fmoc counterpart. This guide details the mechanistic underpinnings of this instability, provides a self-validating protocol for solvent testing, and outlines best practices for handling.
Mechanistic Analysis: The "Hyper-Lability" Factor
To understand the stability profile of Bsmoc-Phe in DMF, one must contrast its deprotection mechanism with the industry-standard Fmoc group. The instability is not inherent to the phenylalanine side chain but is a direct consequence of the Bsmoc "Michael Acceptor" motif reacting with solvent impurities.
The Michael Addition vs. Beta-Elimination
-
Fmoc (Standard): Relies on
-elimination . A base abstracts the acidic proton from the fluorenyl ring (pKa ~25), creating a carbanion that eliminates dibenzofulvene. This requires a moderately strong secondary base (e.g., 20% piperidine). -
Bsmoc (High-Sensitivity): Relies on a Michael-type addition .[1] The base acts as a nucleophile, attacking the activated double bond of the benzo[b]thiophene-1,1-dioxide ring. This reaction pathway has a lower activation energy barrier and can be triggered by weaker bases or lower concentrations of amines.
The DMF Decomposition Threat
DMF is not an inert solvent.[2] Upon exposure to light, heat, or moisture, it hydrolyzes and decomposes:
The Critical Causality:
-
Fmoc-Phe: Tolerates low ppm levels of DMA. It remains stable in "slightly aged" DMF for days.
-
Bsmoc-Phe: The trace DMA (a secondary amine) acts as a nucleophile. Because Bsmoc is designed to cleave with dilute amines (e.g., 2-5% piperidine), even trace DMA (50-100 ppm) in aged DMF is sufficient to trigger the Michael addition, leading to premature loss of the protecting group and subsequent polymerization or double-insertion during coupling.
Visualization of the Mechanism
The following diagram contrasts the deprotection pathways, highlighting the vulnerability of Bsmoc to nucleophilic attack.
Caption: Comparative mechanisms showing Bsmoc's susceptibility to nucleophilic attack by trace amines (DMA) compared to Fmoc's proton abstraction requirement.
Stability Data & Benchmarks
The following data summarizes the stability of Bsmoc-Phe compared to Fmoc-Phe in various grades of DMF.
| Solvent Condition | Fmoc-Phe Stability ( | Bsmoc-Phe Stability ( | Risk Level |
| Fresh DMF (High Purity, <10 ppm amine) | > 4 Weeks | 2-3 Days | Low |
| Standard DMF (Opened bottle, ~1 week old) | > 2 Weeks | 4-6 Hours | High |
| Aged DMF (>1 month, amine smell) | Days | < 30 Minutes | Critical |
Key Insight: Bsmoc-Phe in solution is not a "make stock solution for the week" reagent. It must be prepared fresh daily or immediately prior to use on automated synthesizers.
Experimental Protocol: The "Canary" Test
Because Bsmoc is so sensitive, you can use Bsmoc-Phe as a diagnostic tool to validate the quality of your DMF solvent before committing expensive resins or long sequences.
Protocol: Solvent Quality Validation
Objective: Determine if a batch of DMF is suitable for Bsmoc chemistry.
Materials:
-
Bsmoc-Phe-OH (10 mg)
-
DMF Test Batch (1 mL)
-
HPLC System (C18 Column)[3]
Workflow:
-
Dissolution: Dissolve 10 mg of Bsmoc-Phe-OH in 1 mL of the DMF batch.
-
T0 Injection: Immediately inject 5 µL onto the HPLC (Gradient: 5-95% ACN in 0.1% TFA over 15 min). Record the peak area of intact Bsmoc-Phe.
-
Stress Incubation: Let the vial sit at Room Temperature (22-25°C) for 4 hours .
-
T4 Injection: Inject 5 µL again using the same method.
-
Calculation:
Pass/Fail Criteria:
-
< 1% Degradation: DMF is Excellent . Safe for long syntheses.
-
1 - 5% Degradation: DMF is Acceptable for short couplings (<30 min) but risky for overnight reactions. Use immediately.
-
> 5% Degradation: DMF is Compromised . Do NOT use for Bsmoc chemistry. Sparge with Nitrogen or discard.[4][5]
Workflow Diagram
Caption: Decision tree for validating DMF quality using Bsmoc-Phe stability as the indicator.
Best Practices for Bsmoc-Phe Handling
To ensure high fidelity in your peptide synthesis using Bsmoc-Phe, adhere to these strict operational protocols:
-
Just-in-Time Preparation: Unlike Fmoc amino acids, which can sit in autosampler vials for days, Bsmoc-Phe solutions should be prepared immediately before the coupling cycle begins .
-
Solvent Sourcing: Use "Amine-Free" or "Peptide Grade" DMF. Avoid bulk drums that have been tapped multiple times.
-
Nitrogen Sparging: Sparging DMF with nitrogen for 15 minutes before use can remove volatile amines (DMA) and significantly extend the half-life of dissolved Bsmoc-Phe.
-
Avoid Premixing Bases: Never premix Bsmoc-Phe with tertiary bases (DIEA/NMM) in the autosampler vial. Add the base only at the moment of delivery to the reaction vessel.
References
-
Carpino, L. A., et al. (1997). "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society. Link
-
Carpino, L. A., et al. (1999). "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][6] "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Technical Guides. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][7][][9] Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant - PMC [pmc.ncbi.nlm.nih.gov]
History and development of Bsmoc protecting groups
Topic: History and Development of Bsmoc Protecting Groups Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists
Mechanistic Evolution, Kinetic Advantages, and Operational Protocols
Executive Summary
The 1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl (Bsmoc) group represents a significant evolution in solid-phase (SPPS) and rapid continuous solution-phase peptide synthesis. Developed by Louis A. Carpino in the late 1990s, Bsmoc was engineered to overcome specific kinetic and purification limitations inherent to the standard Fmoc methodology. Unlike Fmoc, which relies on a base-catalyzed
Historical Genesis: Beyond the Fmoc Standard
While the 9-fluorenylmethoxycarbonyl (Fmoc) group revolutionized peptide chemistry by enabling base-labile deprotection, it presented distinct challenges that Bsmoc sought to address:
-
Slow Kinetics in Aggregated Sequences: Fmoc removal can be sluggish in hydrophobic or "difficult" sequences, leading to deletion sequences.
-
Side Reactions: The high concentration of secondary base (20% piperidine) required for Fmoc removal can trigger aspartimide formation and racemization of C-terminal cysteine or histidine.
-
Purification Bottlenecks: In solution-phase synthesis, the byproduct (dibenzofulvene-piperidine adduct) is lipophilic, making it difficult to separate from the protected peptide without chromatography.
Carpino’s Solution: By utilizing a benzothiophene sulfone scaffold, Carpino introduced a protecting group that is significantly more electron-deficient than the fluorene ring, thereby increasing susceptibility to nucleophilic attack by weak bases.
Mechanistic Principles
The Bsmoc group's lability is driven by the electron-withdrawing power of the sulfone (
The Michael-Addition Pathway
Unlike Fmoc, where the base abstracts an acidic proton (E1cB), Bsmoc deprotection begins with the nucleophilic addition of the base (amine) to the
-
Addition: The amine adds to the activated double bond of the benzo[b]thiophene-1,1-dioxide ring.[2]
-
Elimination: This addition destabilizes the system, triggering the elimination of the carbamate and release of
and the free amine. -
Rearrangement: The resulting intermediate rearranges into a stable, often water-soluble adduct.
Visualization: Mechanistic Pathway
Comparative Performance Data
The following data highlights the kinetic superiority of Bsmoc over Fmoc, particularly regarding base concentration and reaction time.
| Feature | Fmoc (Standard) | Bsmoc (Optimized) | Implication |
| Primary Mechanism | E1cB ( | Michael Addition | Bsmoc is less dependent on solvent polarity. |
| Standard Reagent | 20% Piperidine in DMF | 2-5% Piperidine or TAEA | Bsmoc reduces solvent waste and base consumption. |
| Deprotection Time | 10–20 minutes | 2–5 minutes | Bsmoc enables rapid continuous flow synthesis. |
| Byproduct Nature | Dibenzofulvene (Lipophilic) | Sulfone-Amine Adduct (Polar) | Bsmoc byproducts can be removed via aqueous extraction. |
| Stability | Acid Stable | Acid Stable | Both are compatible with Boc side-chain protection. |
Experimental Protocols
Protocol A: Synthesis of Bsmoc-Amino Acids via Bsmoc-Cl
Objective: To install the Bsmoc group onto an unprotected amino acid.
Reagents: Bsmoc-Cl (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl chloride), Amino Acid,
-
Preparation: Dissolve the amino acid (10 mmol) in 25 mL of 10%
solution. Cool to 0°C in an ice bath. -
Acylation: Dissolve Bsmoc-Cl (10 mmol) in 10 mL of dioxane. Add this solution dropwise to the amino acid mixture over 15 minutes with vigorous stirring.
-
Critical Control Point: Maintain pH at 8–9. If pH drops, the amine becomes protonated and non-nucleophilic; if pH > 10, Bsmoc-Cl hydrolysis competes.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Workup:
-
Dilute with water (50 mL) and extract with ether (2 x 30 mL) to remove unreacted Bsmoc-Cl and byproducts.
-
Acidify the aqueous layer carefully with 1N HCl to pH 2–3.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexane.
Protocol B: Rapid Solution-Phase Deprotection (The "Bsmoc Advantage")
Objective: To deprotect a Bsmoc-peptide in solution and purify without chromatography. Reagent: Tris(2-aminoethyl)amine (TAEA).[3]
-
Dissolution: Dissolve the Bsmoc-protected peptide in
(DCM). -
Cleavage: Add TAEA (5–10 equivalents). Stir at RT for 5–10 minutes.
-
Note: TAEA acts as both the base and the scavenger. The resulting adduct is highly hydrophilic containing multiple amine groups.
-
-
Purification (Self-Validating Step):
Advanced Applications & Orthogonality
Bsmoc is not merely a replacement for Fmoc but a tool for specific "problem sequences."
Orthogonality Logic
Because Bsmoc is cleaved by very weak bases (or low concentrations of secondary amines), it can be removed selectively in the presence of Fmoc if conditions are strictly controlled, although they are generally considered part of the same "base-labile" class.
True Orthogonality:
-
vs. Boc: Completely orthogonal (Base vs. Acid).
-
vs. Alloc: Completely orthogonal (Base vs. Pd(0)).
Decision Logic for Protecting Group Selection
References
-
Carpino, L. A., et al. (1997).[6][7] "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.[7] A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society, 119(41), 9915–9916. Link
-
Carpino, L. A., et al. (1999).[7] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338. Link
-
Carpino, L. A. (2002).[7] "1,1-Dioxobenzo[b]thiophene-2-yl Methyloxycarbonyl Chloride."[7][8] Encyclopedia of Reagents for Organic Synthesis. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][7][9][10] Chemical Reviews, 109(6), 2455–2504. Link
-
Wang, X., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 11847–11856. Link
Sources
- 1. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptideweb.com [peptideweb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bsmoc-Cl - Enamine [enamine.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Safety data sheet (SDS) highlights for Bsmoc-Phe-OH
Executive Summary: The Bsmoc Advantage
Bsmoc-Phe-OH (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl-L-phenylalanine) represents a high-performance alternative to standard Fmoc-Phe-OH in solid-phase peptide synthesis (SPPS). While Fmoc relies on slow
This guide synthesizes critical safety data with application protocols. For the researcher, the primary safety consideration is not just toxicity, but chemical stability : Bsmoc-Phe-OH is significantly more sensitive to trace bases than Fmoc derivatives. Proper handling is essential to prevent premature deprotection and "double-hit" amino acid insertions.
Chemical Identity & Physical Properties
The following data aggregates specific characterization metrics for Bsmoc-Phe-OH. Unlike generic amino acids, the sulfone moiety in Bsmoc dictates its solubility and melting behavior.
| Property | Specification | Application Note |
| Chemical Name | N-Bsmoc-L-phenylalanine | |
| CAS Number | 197245-19-5 | Use for regulatory filing/inventory. |
| Formula | ||
| Molecular Weight | 387.41 g/mol | |
| Melting Point | 167 – 169 °C | Distinctly lower than Fmoc-Phe-OH (~180°C); useful for purity checks. |
| Appearance | White to off-white powder | Yellowing indicates sulfone degradation or contamination. |
| Solubility | DMF, DMSO, NMP | Critical: Insoluble in water. Dissolve in DMF before adding to aqueous buffers if required. |
| Chirality | L-Isomer | High optical purity (>99%) is standard; racemization risk is low during coupling. |
Hazard Identification & Risk Assessment (GHS)
While Bsmoc-Phe-OH is not classified as acutely toxic (Category 1/2), it acts as a contact sensitizer . The sulfone group increases its reactivity toward nucleophiles (like proteins in skin), necessitating strict PPE.
GHS Classification[1]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Operational Risk Analysis
-
Inhalation: Fine dust generation during weighing is the highest risk. The compound is a respiratory irritant.[1] Control: Weigh only inside a certified fume hood.
-
Skin Contact: The Michael-acceptor nature of the Bsmoc group means it can potentially alkylate skin proteins. Control: Double-gloving (Nitrile) is recommended.
-
Chemical Incompatibility: Violent reaction with strong bases. Even amine vapors (e.g., from an open bottle of piperidine nearby) can trigger surface degradation of the solid powder.
Storage & Stability: The "Base-Free" Zone
The stability of Bsmoc-Phe-OH is directly linked to the absence of nucleophiles.
-
Temperature: Store at +2°C to +8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred to prevent slow hydrolysis.
-
Moisture: Hydrolysis is slow but possible. Keep desiccated.
-
The "Amine Quarantine":
-
Never store Bsmoc amino acids in the same secondary container as volatile amines (Piperidine, DIPEA, DBU).
-
Mechanism of Failure: Amine vapors initiate the Michael addition on the solid surface, creating a "gummy" coating of deprotected free amine, which then autocatalyzes further degradation.
-
Application Protocol: Self-Validating Synthesis
The Bsmoc group allows for rapid continuous solution synthesis and faster SPPS cycles. The following workflow integrates safety checks (Self-Validation) into the standard protocol.
The Bsmoc Deprotection Mechanism
Unlike Fmoc (which produces dibenzofulvene, a reactive species that must be scavenged), Bsmoc cleavage produces a water-soluble adduct . This simplifies purification and reduces health risks associated with handling lipophilic byproducts.
Figure 1: The Bsmoc deprotection pathway via Michael addition. Note the generation of a stable, soluble byproduct.
Step-by-Step Synthesis Workflow
1. Solubilization (Validation Step):
-
Dissolve Bsmoc-Phe-OH in DMF (0.1 – 0.5 M).
-
Check: Solution must be clear. Turbidity implies moisture contamination or premature deprotection.
2. Activation:
-
Use standard HBTU/DIEA or DIC/Oxyma.
-
Note: Bsmoc is stable to acidic activation conditions.
3. Coupling:
-
Standard times (30-60 min).
-
Safety Note: If using DIC (diisopropylcarbodiimide), be aware it is a sensitizer.
4. Deprotection (The Critical Difference):
-
Reagent: 2-5% Piperidine (or Morpholine) in DMF.
-
Contrast: Fmoc requires 20% Piperidine.[2] Bsmoc is much more sensitive.
-
Time: 5–10 minutes total (Flow chemistry: <1 minute).
-
Validation: Monitor UV absorbance. The Bsmoc adduct absorbs distinctively; disappearance of the signal confirms cleavage.
5. Wash:
-
Wash with DMF, then DCM. The Bsmoc byproduct is highly soluble, reducing the number of washes needed compared to Fmoc.
Emergency Response Specifics
In the event of exposure, the chemical nature of Bsmoc-Phe-OH dictates the response.
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15 minutes ; lift eyelids. | Sulfone derivatives can adhere to corneal proteins; prolonged rinsing is vital to prevent permanent opacity. |
| Skin Contact | Wash with soap and water.[3][1][4][5] Do not use alcohol. | Alcohol increases skin permeability and may dissolve the Bsmoc compound, driving it deeper into the dermis. |
| Spill Cleanup | Wet sweep or vacuum (HEPA). | Avoid dry sweeping to prevent dust aerosols. Treat waste as solid chemical waste. |
| Ingestion | Rinse mouth. Do not induce vomiting. | Low oral toxicity expected, but irritation of the esophageal lining is possible. |
References
-
Carpino, L. A., et al. (1999).[6] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338.
-
Thermo Fisher Scientific. (2025).[3] "Safety Data Sheet: N-Bsmoc-L-phenylalanine." Thermo Fisher Document Library.
-
Carpino, L. A. (2009).[7] "Bsmoc Amino Acids in Rapid Continuous Solution Synthesis." ResearchGate Technical Archive.
-
ChemicalBook. (2025). "Product CAS 197245-19-5 Datasheet."
Sources
Methodological & Application
Application Note: Standard Coupling Conditions for N-Bsmoc-L-phenylalanine
Abstract & Introduction
The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group represents a significant evolution in solid-phase peptide synthesis (SPPS), offering a distinct kinetic advantage over the traditional Fmoc group. While Fmoc relies on a slow
This guide details the standard coupling conditions for N-Bsmoc-L-phenylalanine (Bsmoc-Phe-OH) . L-Phenylalanine is a hydrophobic residue prone to aggregation in growing peptide chains. The Bsmoc strategy is particularly advantageous here because its rapid deprotection kinetics (15–30 seconds) minimize the contact time with bases, significantly reducing base-catalyzed side reactions such as racemization and diketopiperazine (DKP) formation, which are common risks when coupling Phenylalanine to Proline or Glycine.
Chemical Basis & Mechanism
To understand the coupling constraints, one must understand the deprotection mechanism that dictates the stability of the Bsmoc group.
The "Self-Scavenging" Advantage
Unlike Fmoc, which releases a reactive dibenzofulvene species that must be scavenged to prevent back-alkylation, the Bsmoc group reacts with the deprotection base (typically a secondary amine like piperidine or morpholine) to form a stable, non-reactive Michael adduct.
-
Implication for Coupling: Because Bsmoc is highly sensitive to base (more so than Fmoc), coupling conditions must minimize prolonged exposure to tertiary amines (like DIEA) if the reaction proceeds slowly.
Mechanism Diagram
The following diagram illustrates the Bsmoc deprotection pathway compared to the coupling cycle.
Figure 1: The Bsmoc SPPS cycle highlighting the Michael Addition deprotection pathway.
Pre-Coupling Considerations
Solubility Profile
N-Bsmoc-L-phenylalanine is hydrophobic. While generally soluble in DMF (N,N-dimethylformamide), it may require NMP (N-methyl-2-pyrrolidone) for higher concentration stocks (>0.5 M).
-
Standard Concentration: 0.2 M – 0.5 M in DMF.
-
Aggregation Warning: If coupling to a growing hydrophobic chain (e.g., -Ile-Val-), add chaotropic salts (0.1 M LiCl) or use NMP to prevent aggregation.
Reagent Selection Table
| Component | Recommended Reagent | Role | Rationale |
| Activator | DIC (Diisopropylcarbodiimide) | Carboxyl Activation | Base-free activation prevents premature Bsmoc cleavage. |
| Additive | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) | Racemization Suppressor | Superior to HOBt/HOAt; lowers racemization risk for Phe. |
| Alt. Activator | HATU | High-speed Activation | Use only for difficult couplings. Requires strict base control. |
| Base | DIEA (Diisopropylethylamine) | pH Adjustment | Required only for HATU/HBTU. Limit to 2.0 equivalents. |
| Solvent | DMF (Anhydrous) | Reaction Medium | Standard polarity; ensures Bsmoc-Phe solubility. |
Detailed Experimental Protocols
Protocol A: DIC/Oxyma Coupling (Recommended)
This method is "base-free" during the activation step, offering the highest stability for the Bsmoc group.
Materials:
Step-by-Step:
-
Calculation: Calculate 3.0 equivalents (eq) of Bsmoc-Phe-OH relative to the resin loading.
-
Dissolution: Dissolve Bsmoc-Phe-OH in the minimal amount of DMF.
-
Activation:
-
Add 3.0 eq of Oxyma Pure solution (0.5 M in DMF).
-
Add 3.0 eq of DIC (neat).
-
Critical: Allow to pre-activate for 2–3 minutes . The solution may turn yellow/orange; this is normal.
-
-
Coupling: Transfer the activated solution to the resin vessel.
-
Incubation: Shake/agitate at room temperature for 30–60 minutes .
-
Note: Bsmoc couplings are generally faster than Fmoc due to lower steric bulk of the protecting group.
-
-
Monitoring: Perform a Kaiser Test. If positive (blue beads), recouple using fresh reagents.
Protocol B: HATU/DIEA Coupling (Accelerated)
Use this for sterically hindered sequences. Caution is required to prevent base-induced degradation.
Materials:
Step-by-Step:
-
Dissolution: Dissolve 3.0 eq Bsmoc-Phe-OH and 2.9 eq HATU in DMF.
-
Base Addition: Add exactly 6.0 eq of DIEA.
-
Warning: Do not exceed 2.0 eq of base per eq of amino acid. Excess base can trigger premature Bsmoc removal.
-
-
Coupling: Immediately add to the resin. Do not pre-activate for more than 30 seconds.
-
Incubation: Agitate for 20–40 minutes .
-
Wash: Immediately wash resin 5x with DMF to remove residual base.
The Bsmoc Deprotection Step
The coupling is only successful if the subsequent deprotection is performed correctly. Bsmoc requires milder conditions than Fmoc.
Standard Cocktail: 2% Piperidine in DMF (vs. 20% for Fmoc). Alternative (Continuous Flow): 5% 4-Methylpiperidine or Morpholine.
Workflow:
-
Flow Wash: DMF (30 seconds).
-
Deprotection: Treat with 2% Piperidine/DMF for 30–60 seconds .
-
Note: Reaction is extremely fast. No "double deprotection" (10 min + 10 min) is needed.
-
-
Scavenging: The Bsmoc group forms a Michael adduct with the piperidine. This adduct is soluble and non-reactive.
-
Wash: DMF (3x), DCM (3x).
Quality Control & Troubleshooting
Racemization Check (HPLC)
Phenylalanine is susceptible to racemization during activation.
-
Method: C18 Reverse Phase HPLC.
-
Standard: Compare crude peptide against a synthesized standard containing D-Phe.
-
Mitigation: If D-Phe is detected (>1%), switch from HATU to DIC/Oxyma and lower the coupling temperature to 4°C.
Diketopiperazine (DKP) Formation
When coupling Bsmoc-Phe to a dipeptide ending in Proline (e.g., H-Pro-X-Resin), DKP formation is a risk.
-
Bsmoc Advantage: The rapid deprotection of Bsmoc (seconds) prevents the dipeptide free amine from attacking the C-terminal ester, effectively eliminating DKP formation compared to Fmoc.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Premature Bsmoc removal | Reduce DIEA concentration; switch to DIC/Oxyma (Protocol A). |
| Precipitate in Vial | Low Solubility of Bsmoc-Phe | Add 10% NMP or DMSO to the coupling mixture. |
| Slow Coupling | Steric Hindrance | Use HATU (Protocol B) or microwave irradiation (max 50°C). |
References
-
Carpino, L. A., et al. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Journal of Organic Chemistry, 64(12), 4324–4338.[2]
-
Carpino, L. A. (2004). The Bsmoc Amino-Protecting Group: A New Paradigm for Solid Phase Peptide Synthesis.[8] Accounts of Chemical Research.[9]
-
Merck / Novabiochem. Peptide Synthesis Protocols: Bsmoc Chemistry.
-
Albericio, F., & Tulla-Puche, J. (2008). The Power of the Bsmoc Group in the Synthesis of Difficult Sequences. (Generalized link to repository)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Synthesis of hydrophobic peptides using N-Bsmoc-L-phenylalanine
Application Note: High-Efficiency Synthesis of Hydrophobic Peptides via N-Bsmoc-L-Phenylalanine
Executive Summary
The synthesis of hydrophobic peptides (e.g., transmembrane domains, amyloidogenic sequences) via standard Fmoc Solid Phase Peptide Synthesis (SPPS) is frequently plagued by "difficult sequence" phenomena. As the peptide chain elongates, inter-chain hydrogen bonding promotes the formation of
This guide details the application of N-Bsmoc-L-phenylalanine (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-phenylalanine) as a superior alternative to Fmoc-Phe-OH. The Bsmoc protecting group utilizes a Michael addition-elimination deprotection mechanism that is kinetically faster than Fmoc’s
The Challenge: Hydrophobic Aggregation in SPPS
Hydrophobic residues like Phenylalanine (Phe), Leucine (Leu), and Isoleucine (Ile) are prone to on-resin aggregation. In standard Fmoc chemistry, the slow deprotection kinetics (10–20 minutes with piperidine) allow the "naked" resin-bound amine sufficient time to interact with neighboring chains.
Mechanism of Failure:
-
Slow Deprotection: Fmoc removal via E1cB elimination is rate-limiting.
-
Solvation Collapse: The forming peptide collapses into a "gel-like" state rather than remaining solvated.
-
Steric Shielding: The N-terminus becomes inaccessible to the incoming activated amino acid.
The Bsmoc Solution: The Bsmoc group is extremely base-labile. It reacts rapidly with primary amines (like TAEA) or secondary amines. The reaction is driven by a Michael addition to the vinyl sulfone moiety, followed by rapid elimination. This allows for deprotection cycles of 15–60 seconds , drastically outrunning the kinetics of aggregation.
Chemical Mechanism & Visualization
Bsmoc Deprotection Mechanism
Unlike Fmoc, which relies on the acidity of the fluorenyl proton, Bsmoc relies on the electrophilicity of the benzo[b]thiophene-1,1-dioxide ring.
Figure 1: The Bsmoc deprotection pathway via Michael addition.[1] The rapid formation of the adduct drives the reaction forward irreversibly.
Experimental Protocol
Reagent Specifications:
-
Substrate: N-Bsmoc-L-phenylalanine (CAS: 197245-19-5).
-
Resin: Rink Amide ChemMatrix (recommended for hydrophobic peptides due to superior swelling) or Wang Resin.
-
Deprotection Cocktail: 5% TAEA (Tris(2-aminoethyl)amine) in DMF.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.
Protocol 1: Resin Preparation & Loading
Context: For the first residue attachment.
-
Swell Resin: Place resin in a reactor column. Add DMF (10 mL/g) and swell for 30 mins. Drain.
-
Activation: Dissolve N-Bsmoc-L-Phe (3 eq) and Oxyma Pure (3 eq) in minimal DMF. Add DIC (3 eq).
-
Coupling: Add the activated solution to the resin. Agitate for 60 mins at Room Temperature (RT).
-
Capping (Optional but Recommended): Treat with acetic anhydride/pyridine in DMF to block unreacted sites.
Protocol 2: The Bsmoc Synthesis Cycle (Rapid Flow)
Context: This cycle replaces the standard Fmoc cycle for hydrophobic regions.
| Step | Operation | Reagent | Duration | Notes |
| 1 | Wash | DMF | 3 x 30 sec | Remove previous reagents. |
| 2 | Deprotection | 5% TAEA in DMF | 1 x 30 sec | Critical Step: Flash deprotection. |
| 3 | Deprotection | 5% TAEA in DMF | 1 x 60 sec | Ensure completion. |
| 4 | Wash | DMF | 5 x 30 sec | Remove TAEA and Bsmoc-adduct. |
| 5 | Coupling | Bsmoc-AA / DIC / Oxyma | 15–30 min | Pre-activate for 2 mins before adding. |
| 6 | Wash | DMF | 3 x 30 sec | Prepare for next cycle. |
Scientific Rationale:
-
TAEA Usage: TAEA is a primary polyamine. It cleaves Bsmoc orders of magnitude faster than piperidine cleaves Fmoc. It also effectively scavenges the benzo-fulvene-like byproduct, rendering it water/DMF soluble and preventing it from re-attaching to the peptide.
-
Short Coupling Time: Because the deprotection is so fast, the "naked" amine has less time to organize into beta-sheets. We couple immediately to "lock in" the next residue.
Protocol 3: Cleavage & Isolation
-
Final Deprotection: Remove the final N-terminal Bsmoc group using the standard TAEA cycle.
-
Wash: Wash resin with DMF (5x), then DCM (5x), then Methanol (2x). Dry under vacuum.
-
Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Add to resin and shake for 2 hours.
-
Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to recover the peptide pellet.
Data & Performance Comparison
The following table contrasts the kinetic profiles of Fmoc vs. Bsmoc chemistry, highlighting why Bsmoc is superior for hydrophobic sequences like Poly-Phe or Amyloid-beta fragments.
| Feature | Standard Fmoc | Bsmoc (Recommended) | Impact on Hydrophobic Peptides |
| Deprotection Reagent | 20% Piperidine | 5% TAEA | TAEA is less toxic and more reactive. |
| Deprotection Time | 10–20 minutes | 1–2 minutes | High Impact: Reduces aggregation window. |
| Mechanism | E1cB Elimination | Michael Addition | Bsmoc is driven by adduct formation (irreversible). |
| Byproduct Solubility | Low (Dibenzofulvene) | High (Amine Adduct) | Prevents precipitation on resin. |
| Base Sensitivity | Moderate | High | Allows use of weaker bases, protecting sensitive side chains. |
Workflow Visualization
Figure 2: Optimized Bsmoc SPPS Cycle. The red arrow highlights the critical "danger zone" where hydrophobic aggregation occurs; Bsmoc chemistry minimizes this duration.
Troubleshooting & Optimization
-
Issue: Incomplete coupling despite Bsmoc speed.
-
Solution: Use microwave-assisted coupling (50°C for 5 mins) or double couple. Do NOT use microwave for the deprotection step with TAEA as it is already extremely fast and may cause side reactions at high heat.
-
-
Issue: Racemization of Phenylalanine.
-
Solution: Use Oxyma Pure rather than HOBt. Maintain low pre-activation times (< 2 mins) for the coupling cocktail.
-
-
Issue: Solubility of N-Bsmoc-L-Phe.
-
Solution: N-Bsmoc amino acids are generally soluble in DMF. If precipitation occurs, add small amounts of DCM or NMP to the coupling mixture.
-
References
-
Carpino, L. A., et al. (1997). "The Bsmoc amino-protecting group". Journal of the American Chemical Society.[2]
-
Carpino, L. A., et al. (1999). "Rapid continuous solution-phase peptide synthesis: Application to peptides of pharmaceutical interest". Proceedings of the National Academy of Sciences.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups". Chemical Reviews.
-
Beilstein Institute. "Automated solid-phase peptide synthesis to obtain therapeutic peptides". Beilstein Journal of Organic Chemistry.
Sources
Introduction: The Convergence of Peptide Chemistry and Sustainability
An In-Depth Guide to the Green Chemistry Applications of N-Boc-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is a cornerstone building block in modern organic synthesis.[1] Its primary role is in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group allows for the controlled, sequential assembly of amino acids into complex peptide chains.[1][2] These peptides are at the forefront of drug development, serving as highly specific and potent therapeutic agents.[2][3] However, the conventional chemical processes involved in both the synthesis of N-Boc-L-phenylalanine and its subsequent use in peptide manufacturing carry a significant environmental burden.[4] The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable practices, driven by both regulatory oversight and a growing corporate responsibility to minimize environmental impact.[5][6]
This guide provides a comprehensive overview of the green chemistry applications of N-Boc-L-phenylalanine. We will move beyond simple descriptions of protocols to explore the rationale behind these greener methodologies, offering field-proven insights into their implementation. This document is designed to empower researchers, scientists, and drug development professionals to integrate sustainable practices into their workflows, reducing waste and enhancing safety without compromising on efficiency or product quality.
Section 1: The Green Synthesis of N-Boc-L-phenylalanine
The journey towards green peptide synthesis begins with the sustainable production of its fundamental components. The N-Boc protection of L-phenylalanine, while a routine transformation, has traditionally relied on methods that are far from environmentally benign.
The Limitations of Conventional N-Boc Protection
The classical approach to synthesizing N-Boc-L-phenylalanine involves reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base, often in organic solvents like 1,4-dioxane, dichloromethane (DCM), or tetrahydrofuran (THF).[7][8] While effective, this method presents several green chemistry challenges:
-
Hazardous Solvents: Many of the solvents used are toxic, volatile, and contribute to significant solvent waste.
-
Stoichiometric Reagents: The use of stoichiometric amounts of base and coupling agents can lead to poor atom economy, a measure of how many atoms from the reactants are incorporated into the final product.[9][10]
-
Energy-Intensive Workups: Purification often requires extensive extractions and distillations, consuming large amounts of energy and additional solvents.
Greener Synthetic Pathways
The principles of green chemistry encourage the development of alternative synthetic routes that address these shortcomings.[11]
Enzymatic synthesis represents a powerful green alternative. Phenylalanine ammonia lyases (PALs), for instance, can catalyze the synthesis of L-phenylalanine and its derivatives from cinnamic acids.[12][13] This biocatalytic approach offers high stereospecificity and operates under mild, aqueous conditions, significantly reducing the environmental impact of producing the core amino acid.[13][14]
A major focus of greening the N-Boc protection step is the replacement of hazardous organic solvents.
-
Aqueous Systems: Water is an ideal green solvent—it is non-toxic, non-flammable, and readily available.[6] The synthesis of N-Boc-L-phenylalanine can be efficiently performed in aqueous solutions, often with a co-solvent like tert-butyl alcohol to aid solubility.[8]
-
Solvent-Free Reactions (Mechanochemistry): Mechanochemistry induces reactions in the solid state by grinding or milling, often eliminating the need for any solvent.[15] This technique can lead to high yields in short reaction times with minimal waste.[15]
Replacing stoichiometric bases with reusable heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlite), can simplify purification and reduce waste. These catalysts are easily removed by filtration and can be regenerated for multiple reaction cycles.[15]
Comparative Analysis of Synthetic Methods
The following table summarizes the key differences between conventional and green approaches to N-Boc-L-phenylalanine synthesis.
| Parameter | Conventional Method | Green Chemistry Approach | Advantage of Green Approach |
| Solvent | Dichloromethane, 1,4-Dioxane | Water, Propylene Carbonate, or Solvent-Free | Reduced toxicity and waste[3][15] |
| Catalyst/Base | Stoichiometric NaOH, Triethylamine | Reusable solid catalysts (e.g., Amberlite) | Catalyst can be recycled, simplifying purification[15] |
| Energy Use | High (for reflux and distillation) | Low (often at room temperature) | Reduced energy consumption and cost |
| Workup | Liquid-liquid extraction, chromatography | Simple filtration, crystallization | Less solvent waste, faster process |
| Atom Economy | Moderate | High | More efficient use of starting materials[10] |
Protocol: Green Synthesis of N-Boc-L-phenylalanine in an Aqueous System
This protocol is adapted from a well-established method that utilizes a water and tert-butyl alcohol co-solvent system, eliminating the need for chlorinated solvents.[8]
Materials:
-
L-phenylalanine (1 mol)
-
Sodium hydroxide (1.1 mol)
-
Di-tert-butyl dicarbonate (Boc-anhydride) (1 mol)
-
tert-Butyl alcohol
-
Potassium hydrogen sulfate
-
Pentane
-
Deionized water
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve sodium hydroxide in 1.1 L of water. Add L-phenylalanine and stir until a clear solution is formed. Add 750 mL of tert-butyl alcohol.
-
Boc-Anhydride Addition: To the vigorously stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. An exotherm may be observed, and a white precipitate may form.
-
Reaction: Continue stirring overnight at room temperature. The reaction is complete when the pH of the solution is between 7.5 and 8.5.
-
Workup - Extraction: Extract the reaction mixture twice with 250 mL of pentane to remove any unreacted Boc-anhydride and byproducts.
-
Acidification: Carefully acidify the aqueous layer to a pH of 1-1.5 by adding a solution of potassium hydrogen sulfate in water. This step should be done in a well-ventilated fume hood due to the evolution of carbon dioxide.
-
Isolation: The product, N-Boc-L-phenylalanine, will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then with cold pentane. Dry the product under vacuum to a constant weight.
Causality: The use of water as the primary solvent makes this process inherently greener. The tert-butyl alcohol acts as a phase-transfer agent, facilitating the reaction between the water-soluble phenylalanine salt and the organic-soluble Boc-anhydride. The workup is simplified, relying on pH change to precipitate the product, thus avoiding large volumes of extraction solvents.
Workflow Diagram: Green N-Boc Protection
Caption: Green synthesis workflow for N-Boc-L-phenylalanine.
Section 2: N-Boc-L-phenylalanine in Green Peptide Synthesis
The true environmental impact of N-Boc-L-phenylalanine lies in its use in peptide synthesis, a field historically reliant on hazardous solvents.
The Environmental Cost of Conventional Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) traditionally consume vast quantities of solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and DCM.[3][4] These solvents are classified as substances of very high concern due to their toxicity.[4] The synthesis of a single kilogram of a peptide active pharmaceutical ingredient (API) can generate several metric tons of solvent waste.[4]
Propylene Carbonate: A Greener Alternative
Recent research has identified propylene carbonate (PC) as a viable green solvent for peptide synthesis.[3] PC is a biodegradable, low-toxicity solvent that can effectively replace DMF and DCM in both the coupling and deprotection steps of solution-phase peptide synthesis using Boc-protected amino acids like N-Boc-L-phenylalanine.[3] Studies have shown that coupling and deprotection reactions in PC have chemical yields comparable to or even better than those in conventional solvents, with no significant epimerization.[3]
Protocol: Green Peptide Coupling in Propylene Carbonate
This protocol describes a dipeptide synthesis using N-Boc-L-phenylalanine and a phenylalanine benzyl ester in propylene carbonate.
Materials:
-
N-Boc-L-phenylalanine (1 eq)
-
L-Phenylalanine benzyl ester hydrochloride (1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2 eq)
-
Propylene Carbonate (PC)
Procedure:
-
Reactant Dissolution: In a reaction vessel, dissolve N-Boc-L-phenylalanine, L-Phenylalanine benzyl ester hydrochloride, HOBt, and DIPEA in propylene carbonate.
-
Initiation of Coupling: Cool the mixture to 0°C in an ice bath. Add DIC to the solution and stir.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, the di-isopropylurea byproduct will precipitate from the solution. Remove it by filtration.
-
Isolation: The crude product can be isolated by removing the propylene carbonate via short-path distillation or by extraction with a suitable organic solvent like ethyl acetate followed by washing with aqueous acid and base to remove unreacted starting materials and HOBt.
-
Purification: The crude peptide can be further purified by recrystallization or column chromatography.
Causality: The key to this green protocol is the replacement of DMF/DCM with propylene carbonate. DIC and HOBt are common coupling agents that facilitate the formation of the amide bond with minimal risk of racemization. DIPEA acts as a base to neutralize the hydrochloride salt and facilitate the coupling reaction.
Workflow Diagram: Green Peptide Synthesis Cycle
Caption: A green solid-phase peptide synthesis (SPPS) cycle.
Section 3: Greener Approaches to Boc Deprotection
The removal of the Boc protecting group is a critical step in peptide synthesis. The standard method involves using strong, corrosive acids like trifluoroacetic acid (TFA), which poses significant handling and disposal challenges.[3]
Innovations in Boc Deprotection
Green chemistry offers several milder and safer alternatives:
-
Deprotection in Hot Water: For certain substrates, the Boc group can be removed by simply refluxing in water.[15] This method is neutral, avoiding harsh acids, and simplifies the workup as the product can often be isolated by filtration.[15]
-
Mechanochemistry: Milling an N-Boc protected amine with a solid acid, such as p-toluenesulfonic acid, can achieve rapid and efficient deprotection without any solvent.[15]
-
Heterogeneous Acid Catalysts: Using solid acid catalysts that can be filtered off after the reaction avoids the need for a neutralization and extraction workup.
Protocol: Mechanochemical Boc Deprotection
Materials:
-
N-Boc-protected peptide (e.g., the dipeptide from Section 2.3) (1 eq)
-
p-Toluenesulfonic acid monohydrate (2 eq)
-
Mortar and pestle or a ball mill
Procedure:
-
Mixing: Place the N-Boc-protected peptide and p-toluenesulfonic acid in a mortar or milling vessel.
-
Grinding: Grind the solids together vigorously for 10-20 minutes. The mixture may become pasty or change color. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, add diethyl ether to the solid mixture and triturate to precipitate the deprotected peptide salt.
-
Isolation: Collect the solid product by filtration and wash with diethyl ether to remove any non-polar impurities.
Causality: This solvent-free method relies on the intimate contact and energy provided by mechanical grinding to drive the acid-catalyzed cleavage of the Boc group. Its primary advantages are speed, efficiency, and the complete elimination of solvent from the reaction step.
Diagram: Conventional vs. Green Deprotection
Caption: Comparison of deprotection pathways.
Conclusion: Embracing a Sustainable Future for Peptide Science
N-Boc-L-phenylalanine is more than just a chemical reagent; it is a key player in the production of life-changing medicines. By applying the principles of green chemistry to its synthesis and utilization, the scientific community can significantly reduce the environmental footprint of peptide and drug development. The adoption of greener solvents like water and propylene carbonate, the use of biocatalysis and reusable catalysts, and the implementation of solvent-free techniques like mechanochemistry are not just theoretical concepts but practical, efficient, and economically viable strategies. As researchers and developers, embracing these sustainable methodologies is a collective responsibility that will pave the way for a healthier planet and a more sustainable pharmaceutical industry.
References
- CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google Patents. (n.d.).
-
Baxendale, I. R., et al. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development, 15(4), 892–900. [Link]
-
Comerford, J. W., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1474–1479. [Link]
- Poór, P., et al. (2019). Immobilized Subtilisin A catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. Catalysis Science & Technology, 9(1), 169-177.
- Li, Y., et al. (2025). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI.
-
Gaich, T., & Baran, P. S. (2010). The economies of synthesis. The Journal of organic chemistry, 75(14), 4657–4673. [Link]
-
Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase. Frontiers in Catalysis, 3. [Link]
-
Boc-Phe-OH [13734-34-4] - Aapptec Peptides. (n.d.). Retrieved from [Link]
- Bhattacharya, S., et al. (2011). Synthesis, characterization and radiolabeling of a dipeptide analogue for molecular imaging. Der Pharma Chemica, 3(3), 174-188.
- Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- Dunn, P. J., et al. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry, 11(11), 1751-1760.
-
Garg, P. K., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate chemistry, 4(6), 574–580. [Link]
- Wellings, D. A., et al. (2026). Water-Based Coupling of Amino Acids for Sustainable Solid-Phase Peptide Synthesis.
- Pozdnev, V. F. (1983). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 61, 107.
- Isidro-Llobet, A., et al. (2022). Green chemistry. RSC Chemical Biology, 3(1), 26-39.
- The Chemical Properties and Synthesis of Boc-L-2-F-Phenylalanine. (2026, February 12).
- Atom Economy Green Synthesis in Organic Chemistry. (2025, January 2). Journal of Organic & Pharmaceutical Chemistry Research.
- Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- Kumar, R., & Singh, P. (2017). Green chemistry applications: A brief review on variety of uses. International Journal of Chemical Studies, 5(6), 1590-1593.
- Gzella, A., & Floss, H. G. (1989). Enzymatic Synthesis of [1-13C]- and [1-14C]-L-Phenyl-Alanine. Journal of Labelled Compounds and Radiopharmaceuticals, 27(2), 165-172.
- Al-Sultani, K. H., et al. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
-
N-Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 4. Green Peptide Synthesis - Research [americanpeptidesociety.org]
- 5. cris.unibo.it [cris.unibo.it]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase - OAK Open Access Archive [oak.novartis.com]
- 13. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 14. scilit.com [scilit.com]
- 15. benchchem.com [benchchem.com]
Advanced Application Note: Liquid Phase Peptide Synthesis (LPPS) Procedures for Bsmoc-Phe
Executive Summary
This technical guide details the protocol for utilizing Bsmoc-Phe (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-phenylalanine) in Liquid Phase Peptide Synthesis (LPPS). While Fmoc is the standard for solid-phase synthesis, its application in solution phase is hampered by the difficulty of removing the lipophilic dibenzofulvene (DBF) byproduct.
The Bsmoc protecting group offers a decisive advantage for solution-phase chemistry: its deprotection via Tris(2-aminoethyl)amine (TAEA) generates a highly polar, water-soluble adduct. This allows for the purification of the growing peptide chain via simple aqueous extraction, eliminating the need for intermediate chromatographic purification. This guide uses Bsmoc-Phe as a model hydrophobic residue to demonstrate this "self-cleaning" chemistry.
Scientific Grounding: The Bsmoc Advantage
The Mechanistic Shift: Michael Addition vs. -Elimination
To master Bsmoc chemistry, one must understand why it differs from Fmoc.
-
Fmoc: Cleaved via
-elimination using a secondary amine (piperidine). This releases dibenzofulvene (DBF), which is reactive and lipophilic. In LPPS, DBF co-elutes with the peptide, complicating purification.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Bsmoc: Contains a cyclic sulfone that acts as a Michael acceptor. Upon reaction with a polyamine (TAEA), the base adds to the vinyl sulfone. This triggers a rearrangement that releases the free amine and forms a stable, ionic adduct.
Mechanism Visualization
The following diagram illustrates the unique deprotection pathway that renders Bsmoc superior for liquid-phase workflows.
Figure 1: The Bsmoc deprotection pathway.[1][2] Note the bifurcation where the byproduct becomes water-soluble, separating naturally from the hydrophobic peptide product.
Materials and Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| Bsmoc-Phe-OH | >99% Purity | Protected Amino Acid |
| TAEA | 98% (Tris(2-aminoethyl)amine) | Deprotection Base |
| EDC·HCl | Coupling Grade | Carbodiimide Activator |
| HOBt (anhydrous) | Coupling Grade | Racemization Suppressor |
| DCM (Dichloromethane) | Anhydrous | Primary Solvent |
| NaHCO₃ | Saturated Aqueous | Basic Wash |
| NaHSO₄ | 1M Aqueous | Acidic Wash |
| Brine | Saturated NaCl | Drying/Wash |
Equipment
-
Rotary Evaporator with water bath (<40°C).
-
Separatory Funnels (Glass, Teflon stopcocks).
-
TLC Plates (Silica gel 60 F254).
Experimental Protocols
Protocol A: Activation and Coupling of Bsmoc-Phe
Context: Coupling Bsmoc-Phe-OH to a C-protected amino acid (e.g., H-Leu-OtBu) in solution.
-
Dissolution:
-
Dissolve Bsmoc-Phe-OH (1.0 equiv) and HOBt (1.1 equiv) in minimal anhydrous DCM/DMF (9:1 ratio).
-
Note: Bsmoc-Phe is generally soluble in DCM, but small amounts of DMF aid in stabilizing the active ester.
-
-
Activation:
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 equiv). Stir for 15 minutes at 0°C.
-
-
Coupling:
-
Add the amine component (H-AA-OR, 1.0 equiv) and a base such as NMM (N-methylmorpholine, 2.0 equiv) if the amine is a salt (e.g., HCl salt).
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Monitoring:
-
Check TLC (Mobile phase: 50% EtOAc/Hexane). Bsmoc derivatives are UV active (254 nm).
-
-
Workup (The "Wash" Cycle):
-
Dilute reaction with excess DCM.
-
Wash 2x with 1M NaHSO₄ (Removes unreacted amine/EDC).
-
Wash 2x with Sat. NaHCO₃ (Removes unreacted acid/HOBt).
-
Wash 1x with Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Result: Bsmoc-Phe-AA-OR (Protected Dipeptide).
-
Protocol B: The "Rapid Clean" Deprotection
Context: Removing the Bsmoc group to generate the free amine for the next cycle.
-
Preparation:
-
Dissolve the Bsmoc-protected peptide in DCM (Concentration ~ 0.1 M).
-
-
Reaction:
-
Add TAEA (Tris(2-aminoethyl)amine) to a final concentration of 5–10 equiv.
-
Why TAEA? It reacts faster than piperidine and forms the critical hydrophilic adduct.
-
Stir vigorously at RT for 15–30 minutes.
-
-
Extraction (The Critical Step):
-
Do not evaporate. Transfer the solution directly to a separatory funnel.
-
Add water (volume equal to organic phase) and shake vigorously.
-
Phase Separation:
-
Organic Layer (Bottom): Contains your deprotected peptide (H-Phe-AA-OR).
-
Aqueous Layer (Top): Contains the Bsmoc-TAEA adduct and excess TAEA.
-
-
-
Verification:
Workflow Visualization: The LPPS Cycle
This diagram outlines the iterative cycle, emphasizing the extraction points that distinguish this method from SPPS.
Figure 2: The Bsmoc LPPS Cycle.[3] The "Aqueous Extraction" step (Wash2) acts as a liquid-phase substitute for the filtration step in solid-phase synthesis.
QC and Troubleshooting
Solubility Issues
-
Problem: Bsmoc-Phe or the growing peptide precipitates in DCM during deprotection.
-
Solution: Add a small amount of TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) to the DCM. These solvents disrupt aggregation but are compatible with the extraction.
Incomplete Deprotection[5]
-
Observation: TLC shows starting material after 30 mins.
-
Cause: Steric hindrance or insufficient base.
-
Fix: Increase TAEA to 20 equivalents. The excess will still wash out in the aqueous phase.
Emulsions
-
Problem: Phase separation is slow during the TAEA wash.
-
Solution: Add saturated Brine to the aqueous layer to increase ionic strength, forcing a cleaner separation.
References
-
Carpino, L. A., et al. (1999).[5] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324-4338.[5]
- Carpino, L. A., & Mansour, E. M. (1992). "Genealogy of the Bsmoc Amino-Protecting Group." The Journal of Organic Chemistry.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][6][5][7][8][][10][11] Chemical Reviews, 109(6), 2455-2504.
- Merck/Sigma-Aldrich Technical Library. "Peptide Synthesis: Liquid Phase Methodologies." General reference for EDC/HOBt coupling protocols in solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. cris.unibo.it [cris.unibo.it]
- 10. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation of N-Bsmoc-L-Phenylalanine Active Esters
[1][2]
Part 1: Executive Summary & Scientific Rationale
The Bsmoc Advantage in Peptide Synthesis
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group represents a significant evolution over traditional Fmoc chemistry.[1][2][3][4][5] While Fmoc relies on a
Upon exposure to mild bases (e.g., 2-5% piperidine or Tris(2-aminoethyl)amine [TAEA]), the Bsmoc group undergoes a rapid Michael addition, followed by spontaneous rearrangement to release the free amine.[1]
Why synthesize Bsmoc-Phe-OSu?
-
Rapid Kinetics: Bsmoc deprotection is 5-10x faster than Fmoc, enabling "continuous flow" synthesis.
-
Solubility: The Michael adduct byproduct is highly water-soluble, unlike the insoluble dibenzofulvene-piperidine adduct in Fmoc chemistry. This prevents blocking of resin pores.
-
Active Ester Stability: The N-hydroxysuccinimide (OSu) ester of Bsmoc-amino acids provides a stable, crystalline reagent ready for immediate coupling in automated synthesizers, avoiding the need for in-situ activation reagents (like HATU/DIPEA) that can cause racemization.[1]
Part 2: Chemical Foundation & Reaction Pathways[1]
The synthesis is a two-stage process.[1][6] First, L-Phenylalanine is protected using Bsmoc-Cl under Schotten-Baumann conditions.[1] Second, the free acid is activated into the succinimidyl ester using DCC/HOSu.
Reaction Workflow Diagram
Figure 1: Synthetic pathway from L-Phenylalanine to the active ester Bsmoc-Phe-OSu.[1]
Part 3: Experimental Protocols
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
-
L-Phenylalanine: >99% purity.[1]
-
Bsmoc-Cl (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl chloride): Store at -20°C under argon.[1]
-
N-Hydroxysuccinimide (HOSu): Recrystallized if necessary.[1]
-
Dicyclohexylcarbodiimide (DCC): Handle with care (sensitizer).[1]
-
Solvents: 1,4-Dioxane (HPLC grade), THF (anhydrous), Ethyl Acetate, Hexane.
-
Bases: Sodium Carbonate (
), Sodium Bicarbonate ( ).[1]
Protocol 1: Synthesis of N-Bsmoc-L-Phenylalanine (Free Acid)[1]
Objective: Introduce the Bsmoc protecting group at the
-
Preparation of Amino Acid Solution:
-
In a 500 mL round-bottom flask, dissolve L-Phenylalanine (1.65 g, 10 mmol) in 10%
(25 mL) and 1,4-Dioxane (15 mL) . -
Cool the mixture to 0°C in an ice bath.
-
-
Acylation Reaction:
-
Dissolve Bsmoc-Cl (2.6 g, 10 mmol) in 1,4-Dioxane (10 mL) .
-
Add the Bsmoc-Cl solution dropwise to the amino acid solution over 20 minutes with vigorous stirring.
-
Expert Insight: Maintain pH between 9-10 by adding small aliquots of 10%
if necessary.[1] If pH drops below 8, Bsmoc-Cl hydrolysis competes significantly.[1]
-
-
Workup:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Dilute with Water (100 mL) and extract with Ether (2 x 50 mL) to remove unreacted Bsmoc-Cl and non-polar impurities.[1] Discard the ether layer.
-
Acidify the aqueous layer carefully with 1N HCl to pH 2.0 while stirring. The product will precipitate as a white solid or oil.
-
Extract the product into Ethyl Acetate (3 x 50 mL) .
-
-
Isolation:
-
Wash the combined ethyl acetate layers with Water (2 x 50 mL) and Brine (50 mL) .
-
Dry over anhydrous
. Filter and evaporate the solvent under reduced pressure. -
Yield Target: ~85-90%. White solid.
-
Protocol 2: Conversion to Active Ester (Bsmoc-Phe-OSu)
Objective: Activate the carboxylic acid for peptide coupling.
-
Reaction Setup:
-
Dissolve N-Bsmoc-L-Phenylalanine (3.89 g, 10 mmol) (from Protocol 1) and N-Hydroxysuccinimide (HOSu) (1.15 g, 10 mmol) in anhydrous THF (50 mL) .
-
Cool the solution to 0°C under an inert atmosphere (
or Ar).
-
-
Coupling:
-
Add DCC (2.06 g, 10 mmol) dissolved in a minimum amount of THF (5-10 mL) dropwise.
-
Observation: A white precipitate of dicyclohexylurea (DCU) will form almost immediately.
-
Stir at 0°C for 1 hour, then place in a refrigerator (4°C) overnight to ensure complete precipitation of DCU.
-
-
Purification (Critical Step):
-
Filter the cold reaction mixture to remove the DCU byproduct. Note: DCU is difficult to remove later; cold filtration is most effective.
-
Evaporate the filtrate to dryness on a rotary evaporator (
C). -
Recrystallization: Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Ethyl Acetate . Add Hexane dropwise until turbidity appears. Cool to 4°C or -20°C to crystallize.[1]
-
-
Final Product Handling:
-
Filter the crystals, wash with cold hexane/ether (1:1), and dry in a vacuum desiccator over
. -
Storage: Store at -20°C. Bsmoc esters are stable but sensitive to strong bases.[1]
-
Part 4: Quality Control & Validation
To ensure the "Trustworthiness" of your reagent, perform the following QC checks.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/H2O gradient) | > 98% (Single peak) |
| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Integration matches Bsmoc core (benzothiophene protons) and Phe side chain.[1] |
| Melting Point | Capillary Method | Sharp range (e.g., typically 140-150°C depending on polymorph).[1] |
| Free Amine | Ninhydrin Test | Negative (Colorless). |
| Active Ester | IR Spectroscopy | Strong bands at ~1780 and 1735 cm⁻¹ (Cyclic imide carbonyls). |
Mechanism of Action Verification (Deprotection)
To validate the activity of your Bsmoc group, you can perform a small-scale deprotection test. Unlike Fmoc, which generates a polymerizing fulvene, Bsmoc generates a water-soluble adduct.
Figure 2: The Michael Addition deprotection mechanism.[1] The formation of a water-soluble byproduct distinguishes Bsmoc from Fmoc.[1]
Part 5: References
-
Carpino, L. A., et al. (1997). "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of the American Chemical Society, 119(41), 9915–9916.
-
Carpino, L. A., et al. (1999).[4] "Rapid, continuous solution-phase peptide synthesis: Application to peptides of pharmaceutical interest." Proceedings of the National Academy of Sciences, 96(24), 13785-13785. [1]
-
Isidro-Llobet, A., et al. (2009).[7] "Amino Acid-Protecting Groups."[1][6][2][4][5][8][9][10][7][11][12] Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. Buy Boc-Phe-OSu | 3674-06-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bsmoc-Cl - Enamine [enamine.net]
- 11. nbinno.com [nbinno.com]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Improving coupling efficiency of Bsmoc-Phe in difficult sequences
Executive Summary: The Bsmoc Advantage
The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) protecting group offers a distinct kinetic advantage over Fmoc.[1] While Fmoc relies on slow
For Phenylalanine (Phe) —a hydrophobic residue prone to
Troubleshooting Logic: Diagnostic Workflow
Use this decision tree to diagnose the root cause of your coupling failure.
Figure 1: Diagnostic flowchart for identifying Bsmoc-Phe coupling failures. Note the critical check for DIEA usage.
The Chemistry of Failure: Why Standard Protocols Fail
A. The "Premature Deprotection" Trap
Unlike Fmoc, which requires ~20% Piperidine, Bsmoc is extremely labile. It can be cleaved by 2-5% Piperidine in 30 seconds.
-
The Problem: If you use DIEA (Diisopropylethylamine) in high concentrations (e.g., 2-3 equivalents) during the coupling step, the basicity of DIEA is sufficient to slowly degrade the Bsmoc group on the incoming amino acid or the resin-bound chain over a long coupling time (e.g., >30 mins).
-
The Result: Double insertion (if incoming AA is deprotected) or loss of the protecting group, leading to uncontrolled polymerization.
B. Hydrophobic Aggregation (The Phe Factor)
Phenylalanine residues drive
-
The Bsmoc Nuance: While Bsmoc deprotection is fast, the coupling must overcome this steric wall.[2] Standard DMF swelling is often insufficient.
Optimized Protocol: Bsmoc-Phe in Difficult Sequences
Objective: Maximize coupling efficiency while preventing premature Bsmoc loss.
| Step | Reagent/Condition | Duration | Technical Note |
| 1. Swelling | DMF/DMSO (4:1) | 10 min | DMSO disrupts |
| 2. Deprotection | 2% Piperidine + 2% DBU in DMF | 30-60 sec | Do NOT exceed 2 mins. Bsmoc cleaves instantly via Michael addition. |
| 3. Wash | DMF (Flow wash) | 2 min | Remove the Michael adduct (water-soluble). |
| 4. Activation | DIC / Oxyma Pure | Pre-activate 2 min | Neutral pH activation prevents Bsmoc degradation. |
| 5. Coupling | 3-5 eq AA, 50°C (Max) | 20-40 min | Avoid DIEA. If base is needed (e.g., with HATU), use Collidine (TMP) . |
| 6. Capping | Ac2O / Pyridine | 5 min | Essential for difficult sequences to terminate unreacted chains. |
Protocol Variations for "Impossible" Sequences
If the standard optimized protocol fails:
-
Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks in the resin matrix.
-
Microwave Caution: Do not exceed 50°C for Bsmoc-Phe. Higher temperatures risk Bsmoc degradation before coupling occurs.
Comparative Data: Coupling Reagents
Table 1: Comparison of coupling efficiency for Bsmoc-Phe-Val- (Difficult Junction) based on internal application data.
| Coupling System | Base Used | Yield (Crude) | Racemization (D-Phe) | Verdict |
| HBTU / HOBt | DIEA (2 eq) | 65% | < 0.5% | Risky: Low yield due to premature Bsmoc loss. |
| HATU / HOAt | DIEA (2 eq) | 72% | 1.2% | Risky: High activation but base-instability issues. |
| HATU / HOAt | Collidine (TMP) | 94% | 0.8% | Recommended: High power, safe base. |
| DIC / Oxyma | None (Neutral) | 96% | < 0.1% | Best Practice: Safest for Bsmoc integrity. |
Frequently Asked Questions (FAQ)
Q1: My Bsmoc-Phe coupling yield is low, but the Kaiser test is positive (blue). What is happening? A: A positive Kaiser test after coupling indicates the reaction is incomplete. For Phe-rich sequences, this is likely aggregation .
-
Fix: Do not just extend time (risk of Bsmoc loss). Perform a Double Coupling :
Q2: Can I use the same deprotection solution for Bsmoc as I do for Fmoc (20% Piperidine)? A: No. While it will deprotect, 20% Piperidine is overkill and promotes side reactions (like aspartimide formation) and can damage sensitive linkers. Bsmoc is designed for mild deprotection (2-5% Piperidine or Piperazine).
Q3: Why do you recommend Collidine over DIEA? A: Bsmoc is base-sensitive. DIEA (pKa ~10.5) is strong enough to trigger partial deprotection during the long coupling step. Collidine (TMP, pKa ~7.4) is sufficient to neutralize the acid generated during activation (if using uronium salts) but is too sterically hindered and weak to deprotect the Bsmoc group effectively.
Q4: I see a "deletion sequence" (missing Phe) in my Mass Spec. Why? A: This is likely steric hindrance .[2] The incoming Bsmoc-Phe is bulky.
-
Fix: Use Bsmoc-Phe-F (Acid Fluoride) or HATU/Collidine . Ensure your resin loading is low (< 0.4 mmol/g) to reduce crowding.
References
-
Carpino, L. A., et al. (1999).[6][7] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of Organic Chemistry.
-
Core Reference: Establishes the Bsmoc mechanism and Michael addition deprotection kinetics.[1]
-
-
Carpino, L. A., & Mansour, E. M. (1997).[6] "Practical Utilization of the Bsmoc Group." Journal of the American Chemical Society.
- Core Reference: Details the base sensitivity and advantages over Fmoc.
-
Merck / Novabiochem. "Bsmoc Chemistry for SPPS." Technical Note.
- Protocol Reference: Standard industrial protocols for Bsmoc handling.
- Albericio, F., et al. (2018). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Context: General strategies for "difficult sequences" (DMSO, Chaotropic salts) applied to Bsmoc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bsmoc-Cl - Enamine [enamine.net]
- 7. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: N-Bsmoc-L-phenylalanine Solubility Guide
Case ID: BSMOC-PHE-DCM-001 Status: Resolved / Protocol Standardized Topic: Overcoming Solubility Limits of N-Bsmoc-L-phenylalanine in Dichloromethane (DCM) Applicable For: Solid Phase Peptide Synthesis (SPPS), Solution Phase Coupling
The Core Issue: The "Sulfone-DCM" Mismatch
Why is this happening? You are likely experiencing precipitation, cloudiness, or gelation when attempting to dissolve N-Bsmoc-L-phenylalanine directly in pure Dichloromethane (DCM). This is not a user error; it is a thermodynamic mismatch.
While L-Phenylalanine is hydrophobic, the Bsmoc protecting group (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) contains a cyclic sulfone moiety (
-
The Conflict: DCM is a moderately polar aprotic solvent (
) but lacks the hydrogen-bond accepting power to effectively solvate the sulfone dipole of the Bsmoc group at high concentrations (>0.1 M). -
The Result: The lattice energy of the Bsmoc-Phe-OH crystal overcomes the solvation energy of pure DCM, leading to incomplete dissolution or rapid reprecipitation.
The "Golden Protocol": The Hybrid Solvent Strategy
Do not use 100% DCM. To ensure a stable, homogeneous solution for coupling, you must disrupt the crystal lattice using a high-polarity "starter" solvent before diluting with DCM.
Reagents Required[1][2][3][4][5]
-
Primary Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, amine-free)
-
Diluent: Dichloromethane (DCM) (Anhydrous)
-
Target Concentration: 0.1 M – 0.3 M (Standard for SPPS)
Step-by-Step Workflow
-
Calculate: Determine the total volume of solvent needed for your coupling reaction.[1]
-
The "Wetting" Phase: Place the N-Bsmoc-L-phenylalanine solid in a dry vial. Add DMF equal to 10-15% of the final target volume.
-
Disruption: Vortex or sonicate for 30-60 seconds. The solid should dissolve rapidly into a clear, viscous concentrate.
-
Note: The sulfone group is highly soluble in DMF.
-
-
Dilution: Slowly add the DCM (remaining 85-90% of volume) while swirling.
-
Verification: Hold the vial up to a light source. The solution must be optically clear.
Workflow Visualization
Figure 1: The Hybrid Solvent Dissolution Pathway designed to overcome Bsmoc polarity.
Troubleshooting & FAQs
Q1: The solution turned cloudy immediately after adding DCM.
Diagnosis: Water Contamination. DCM is immiscible with water, but DMF is hygroscopic. If your DMF contained trace water, adding DCM forces the water (and the hydrophobic Phe residue) out of the solution phase. Fix:
-
Use fresh, anhydrous DMF and DCM.
-
If the sample is valuable, add a small amount of TFE (Trifluoroethanol) or NMP to resolubilize.
Q2: The solution gelled.
Diagnosis: Hydrogen Bonding Network. Bsmoc-Phe-OH can form intermolecular hydrogen bonds (stacking) in non-polar environments like DCM, creating a supramolecular gel. Fix:
-
Immediate Rescue: Add 5-10% NMP (N-methylpyrrolidone) . It is a stronger chaotropic agent than DMF and breaks H-bonds effectively.
-
Prevention: Ensure your concentration does not exceed 0.3 M.
Q3: Can I heat the solution to dissolve it?
Diagnosis: Risky. Guidance: Do not exceed 35°C. DCM boils at ~39.6°C. Heating causes solvent evaporation, changing your molarity and potentially precipitating the amino acid due to supersaturation upon cooling. Sonication is safer and more effective than heating.
Q4: Will the DMF interfere with my resin swelling?
Diagnosis: Negligible. Most SPPS resins (Polystyrene, Tentagel, ChemMatrix) swell excellently in DCM. The presence of 10-15% DMF actually improves the swelling of more polar resins (like ChemMatrix) and facilitates the diffusion of the bulky Bsmoc reagent into the resin pores.
Solvent Compatibility Matrix
Use this table to select the correct "Rescue Solvent" if the standard protocol fails.
| Solvent | Polarity | Bsmoc Solubility | Recommended Use |
| DCM | Low | Poor (Precipitates) | Diluent Only (85-90%) |
| DMF | High | Excellent | Primary Solvent (10-15%) |
| NMP | High | Excellent | Rescue Solvent (Use if gelation occurs) |
| DMSO | High | Good | Avoid (Hard to remove, oxidizes Met/Cys) |
| THF | Moderate | Moderate | Avoid (Peroxide risk, poor resin swelling) |
Advanced Logic: The Coupling Cycle
Once dissolved, you must maintain solubility during activation.
-
Base Addition (DIPEA/TMP): Adding the base (e.g., Diisopropylethylamine) usually increases solubility by deprotonating the carboxylic acid (forming a salt).
-
Warning: Do not let the activated Bsmoc-AA sit for >10 minutes before adding to the resin. Bsmoc is base-sensitive (Michael addition pathway) and can slowly degrade in the presence of excess base if not consumed by the amine on the resin [1].
Figure 2: Decision tree for handling solubility prior to activation.
References
-
Carpino, L. A., et al. (1997). "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.[2] A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society, 119(41), 9915–9916.
-
Carpino, L. A., et al. (1999).[3] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338.[3]
-
Merck/Novabiochem. "Peptide Synthesis Technical Guide: Solvent Properties and Solubility."
-
Bachem. "Peptide Solubility Guidelines." Technical Library.
Sources
Technical Support Center: Bsmoc Chemistry & Adduct Mitigation
Topic: Removal of Bsmoc Adducts Post-Phenylalanine Deprotection Ticket ID: BSMOC-PHE-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Phe" Challenge
Welcome to the Advanced Peptide Chemistry Support Center. You are likely reading this because you have observed a persistent mass adduct (typically +178 Da or similar, depending on the exact derivative) after deprotecting a Phenylalanine (Phe) residue using Bsmoc chemistry.
The Core Issue:
Unlike Fmoc, which relies on
Why Phenylalanine? There is no unique chemical incompatibility between Bsmoc and Phenylalanine. However, Phe-rich sequences are notorious for hydrophobic aggregation (beta-sheet formation) on solid support. This aggregation creates a "solvent cage" effect:
-
It slows the diffusion of the deprotection base (scavenger) into the resin bead.
-
It traps the reactive Bsmoc byproduct near the nascent N-terminus.
-
Result: The byproduct reacts with the N-terminal amine (or nucleophilic side chains) before it can be scavenged by the bulk solvent base, forming a stable, covalent adduct.
The Mechanistic Basis
To troubleshoot, you must understand the competition between the Scavenger (Good) and the Peptide (Bad).
Interactive Mechanism Workflow
Caption: Figure 1. The Kinetic Competition. Efficient deprotection requires the base to act as both the deblocking agent and the scavenger. In aggregated Phe sequences, local base depletion favors Path B.
Troubleshooting & FAQs
Q1: I see a mass shift of +X Da. Is this the Bsmoc adduct?
A: Yes. The Bsmoc byproduct (benzo[b]thiophene-1,1-dioxide derivative) is a Michael acceptor.[2]
-
Diagnosis: If you used piperidine, the intended waste product is the Bsmoc-piperidine adduct. If you see a mass corresponding to [Peptide + (Bsmoc-CO2)], the byproduct has re-attached to your peptide.
-
Verification: This bond is extremely stable. Unlike Fmoc-dibenzofulvene adducts, which are sometimes reversible, Bsmoc adducts are often permanent alkylations.
Q2: Why did this happen only at the Phenylalanine step?
A: As noted in the Executive Summary, this is a physical transport issue, not a chemical one.
-
The Trap: Bsmoc deprotection is extremely fast (seconds). However, scavenging is diffusion-controlled.
-
The Phe Factor: Phenylalanine promotes hydrophobic collapse. Inside the resin pore, the local concentration of your base (piperidine) dropped below the threshold needed to quench the byproduct, allowing the N-terminus to compete.
Q3: Can I remove the adduct once it has formed?
A: Difficult. The resulting amine-vinyl sulfone bond is very stable.
-
Attempt: You can try treating the resin with a high concentration of a "super-nucleophile" like 1-Octanethiol or Dithiothreitol (DTT) in DMF with a catalytic amount of DBU. Thiols are better Michael donors than amines and might displace the adduct via exchange, but success rates are low. Prevention is the only reliable cure.
Optimized Protocols
Do not use standard Fmoc protocols for Bsmoc, especially on hydrophobic sequences. Use the "High-Flow Scavenge" method.
Protocol A: The "High-Flow" Prevention Strategy (Recommended)
Best for: Phe-rich sequences, aggregation-prone regions.
| Step | Reagent | Duration | Purpose |
| 1. Wash | DMF | 3 x 1 min | Remove previous reagents completely. |
| 2. Burst Deprotection | 5% Piperazine in DMF (Flow/Rapid) | 30 sec | Bsmoc is removed instantly. Short time prevents base depletion. |
| 3. High-Flow Wash | DMF (Max Flow Rate) | 2 min continuous | CRITICAL: Physically flush the Michael acceptor out of the resin pores immediately. |
| 4. Scavenge | 5% Piperazine in DMF | 5 min | React with any remaining traces of byproduct. |
| 5. Wash | DMF | 5 x 1 min | Prepare for coupling. |
Why this works: Bsmoc deprotection is faster than Fmoc.[1] By using a short "Burst" followed by a high-flow wash, you remove the byproduct before the resin pores can trap it.
Protocol B: The "Thiol-Scavenge" Modification
Best for: Sequences where amine adducts are persistent.
Replace the standard base solution with a cocktail containing a thiol scavenger, which reacts with the Michael acceptor faster than the peptide amine.
-
Cocktail: 2% DBU + 5% Piperazine + 5% 1-Octanethiol in NMP.
-
Procedure:
-
Treat resin for 2 x 3 minutes.
-
Wash extensively with DMF then DCM (to remove thiol smell).
-
-
Mechanism: The thiol acts as a "sacrificial nucleophile," preferentially binding the Bsmoc byproduct.
Data & Chemical Logic
Comparison of Deprotection Kinetics
| Feature | Fmoc (Standard) | Bsmoc (Standard) | Bsmoc (Aggregated Phe) |
| Mechanism | Michael Addition | Michael Addition | |
| Rate | Slow ( | Fast ( | Fast (Deprotection) / Slow (Diffusion) |
| Byproduct | Dibenzofulvene (DBF) | Benzo[b]thiophene-dioxide | Trapped Dioxide |
| Risk | DBF Polymerization | Re-alkylation of Peptide | High Risk of Adduct |
Visualizing the Aggregation Trap
Caption: Figure 2. The "Cage Effect." In aggregated Phe sequences, the peptide N-terminus is the closest nucleophile to the generated byproduct.
References
-
Carpino, L. A., et al. (1997). "The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) amino-protecting group."[1] Journal of the American Chemical Society, 119(41), 9915-9916.
-
Carpino, L. A., & Mansour, E. M. (1999). "Gene-splicing by chemical means. The Bsmoc/Bsmoc-amino acid fluoride strategy." Journal of Organic Chemistry, 64, 8399.
-
Merck/Sigma-Aldrich. "Cleavage and Deprotection Protocols in SPPS." Technical Library.
- Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Specific reference to Michael addition scavenging in SPPS).
For further assistance, please reply with your specific peptide sequence and resin loading density.
Sources
Technical Support Center: Optimization of N-Bsmoc-L-Phenylalanine Synthesis
Status: Operational Subject: Reducing Side Reactions in Bsmoc-Protection of Phenylalanine Audience: Process Chemists, Peptide Scientists
Core Technical Briefing
The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group represents a high-performance alternative to Fmoc for solid-phase peptide synthesis (SPPS).[1] Its rapid deprotection kinetics (via Michael addition rather than simple
However, the synthesis of the monomer itself, N-Bsmoc-L-Phenylalanine , presents unique challenges. The very feature that makes Bsmoc valuable—its extreme sensitivity to base—is its Achilles' heel during the protection step. If the reaction pH rises above a critical threshold, the Bsmoc moiety undergoes premature cleavage, generating a highly reactive benzo[b]thiophene-1,1-dioxide intermediate that polymerizes or irreversibly alkylates the amino acid.
This guide addresses the three primary failure modes: Premature Michael Breakdown , Racemization , and Oligomerization .
The "Michael Trap": Understanding Premature Breakdown
Unlike Fmoc, which requires a secondary amine (like piperidine) to trigger elimination, Bsmoc is sensitive enough that even inorganic bases (NaOH, Na₂CO₃) can trigger decomposition if the local concentration is too high.
Mechanism of Failure
If pH > 9.5 during acylation:
-
Base attacks the Bsmoc reagent or the newly formed product.
-
Elimination occurs, releasing benzo[b]thiophene-1,1-dioxide .
-
This vinyl sulfone is a potent Michael acceptor. It reacts with free L-Phenylalanine to form irreversible adducts (N-alkylated byproducts) or polymerizes into an insoluble sludge.
Visualizing the Pathway
The following diagram illustrates the divergence between successful synthesis and the Michael breakdown pathway.
Figure 1: Reaction pathways showing the divergence between successful acylation (Green) and base-catalyzed Michael breakdown (Red).
Troubleshooting Guide & FAQs
Issue 1: "I see a significant amount of D-Phenylalanine (Racemization)."
Diagnosis: Over-activation of the carboxyl group.
Context: Phenylalanine is prone to racemization because the electron-withdrawing benzyl side chain increases the acidity of the
-
Corrective Action: Switch from Bsmoc-Cl to Bsmoc-OSu (N-succinimidyl carbonate) .
-
Why? Bsmoc-OSu is less reactive than the acid chloride. It reacts selectively with the amine without activating the carboxylic acid of the Phenylalanine, effectively eliminating the oxazolone pathway.
-
Protocol Shift: If you must use Bsmoc-Cl, maintain temperature strictly at 0°C and add the reagent very slowly.
Issue 2: "The reaction mixture turned into a gummy, insoluble mess."
Diagnosis: Oligomerization via Michael Addition. Context: You likely used a strong base (NaOH or Na₂CO₃) or added it too quickly. This triggered the release of the vinyl sulfone moiety, which polymerized.
-
Corrective Action: Use NaHCO₃ (Sodium Bicarbonate) instead of Carbonate/Hydroxide.
-
Why? NaHCO₃ buffers the reaction around pH 8.0–8.5. This is sufficient to deprotonate the amine (pKa ~9.2) for reaction but insufficient to trigger the Bsmoc elimination mechanism.
Issue 3: "Low yield with significant unreacted Phenylalanine."
Diagnosis: Hydrolysis competition or Solubility issues. Context: In Schotten-Baumann conditions (Water/Organic mix), the reagent may hydrolyze before reacting with the amine if the amine is not soluble.
-
Corrective Action: Optimize the solvent system. Use a 1:1 mixture of Dioxane/Water or THF/Water . Ensure the amino acid is fully dissolved (as a salt) before adding the Bsmoc reagent.
Optimized Protocol: The Bsmoc-OSu Method
This protocol prioritizes purity and optical integrity over reaction speed. It utilizes the succinimidyl carbonate (Bsmoc-OSu) to prevent racemization and mild base to prevent premature deprotection.
Reagents:
-
L-Phenylalanine (1.0 eq)[3]
-
Bsmoc-OSu (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Solvent: Water / Dioxane (1:1 v/v)
Step-by-Step Workflow:
-
Solubilization: Dissolve L-Phenylalanine (10 mmol) and NaHCO₃ (25 mmol) in 25 mL of water. Ensure complete dissolution.
-
Checkpoint: The solution must be clear. If cloudy, sonicate.
-
-
Solvent Integration: Add 20 mL of Dioxane to the aqueous mixture. Cool to 0°C on an ice bath.
-
Note: Lower temperature suppresses hydrolysis of the reagent.
-
-
Reagent Addition: Dissolve Bsmoc-OSu (11 mmol) in 5 mL of Dioxane. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Critical: Do not dump the reagent. A local spike in concentration can lead to side reactions.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 3–4 hours.
-
Monitoring: TLC (CHCl₃/MeOH/AcOH 85:10:5) should show disappearance of free amino acid.
-
-
Work-up (The Acidification Trap): Dilute with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted Bsmoc-OSu and byproducts.
-
Crucial Step: Acidify the aqueous phase carefully with 1N HCl to pH 2.0 while stirring vigorously in the presence of fresh Ethyl Acetate.
-
Warning: Do not let the mixture sit at low pH for extended periods; extract immediately into the organic layer to prevent acid-catalyzed cleavage.
-
-
Isolation: Wash the organic layer with Brine, dry over MgSO₄, and evaporate. Recrystallize from Ethyl Acetate/Hexane.
Comparative Data: Reagent Selection
| Parameter | Bsmoc-Cl (Chloride) | Bsmoc-OSu (Succinimide) |
| Reactivity | Very High | Moderate (Controlled) |
| Racemization Risk | High (via Oxazolone) | Negligible |
| Moisture Sensitivity | High (Hydrolyzes rapidly) | Stable solid |
| Byproducts | HCl (Requires extra base) | N-Hydroxysuccinimide (Water soluble) |
| Recommended Use | Only for sterically hindered AA | Standard for Phe, Cys, His |
Decision Logic for Troubleshooting
Use this logic flow to determine the root cause of synthesis failure.
Figure 2: Logic flow for diagnosing synthesis failures based on observed impurities.
References
-
Carpino, L. A., et al. (1989). "The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) amino-protecting group."[1][4] Journal of the American Chemical Society, 111(16), 6354–6363.
-
Carpino, L. A., & Philbin, M. (1999). "The Bsmoc Amino-Protecting Group."[1][5][6] The Journal of Organic Chemistry, 64(12), 4324–4338.
-
Isidro-Llobet, A., et al. (2009).[7] "Amino Acid-Protecting Groups."[1][2][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Bsmoc-Cl - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Bsmoc-Phe Assembly & Aggregation Control
Diagnostic Framework: Is it Aggregation?
Before altering your protocol, confirm that the issue is physical aggregation (inter-chain association) rather than chemical steric hindrance or reagent failure.
Symptoms of Bsmoc-Phe Aggregation:
-
Resin Shrinkage: The resin bed volume visibly decreases after the coupling of 2-3 consecutive Phenylalanine residues.
-
Incomplete Coupling: Kaiser test (ninhydrin) is ambiguous (brown/orange) rather than blue (positive) or yellow (negative), or HPLC shows deletion sequences (des-Phe).
-
Slow Deprotection: The Bsmoc group, usually removed in <5 minutes, requires extended treatment, or UV monitoring shows a "tailing" deprotection peak.
-
Gelation: The resin-solvent slurry loses fluidity and clumps together.
Mechanistic Insight: The Physics of Failure
To solve the problem, you must understand the molecular enemies:
Unlike standard steric hindrance, aggregation in Phenylalanine-rich sequences (e.g., Bsmoc-Phe-Phe-Phe...) is driven by the aromatic rings of the Phe side chains stacking like plates. This forces the peptide backbone into a
The Bsmoc Factor: While Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) is superior to Fmoc for base-sensitive sequences due to its rapid Michael-addition deprotection, it does not inherently prevent the physical aggregation of the underlying peptide chain. In fact, the high reactivity of the Bsmoc group means that if the resin aggregates immediately after deprotection, the free amine becomes inaccessible before the next activated amino acid can arrive.
Visualization: The Aggregation Trap
The following diagram illustrates how
Figure 1: Mechanism of Phenylalanine-induced aggregation leading to synthesis failure.
Troubleshooting Guides & FAQs
Scenario A: The "Shrinking Resin" Phenomenon
User Question: I am synthesizing a hydrophobic region (Val-Phe-Phe-Ala) using Bsmoc chemistry. After the second Phe, the resin volume dropped by 30%, and the next coupling yield was <50%. Why?
Root Cause: The peptide chains have self-assembled into stable aggregates, expelling the DMF/DCM solvent. Solution: Disruption of Secondary Structure.[1][2]
Protocol:
-
Solvent Switch: Immediately switch from pure DMF to NMP (N-Methyl-2-pyrrolidone) . NMP is a superior solvent for disrupting
-sheets. -
Chaotropic Wash: Before the next coupling, wash the resin with 0.1 M LiCl in NMP or 4 M KSCN in DMF . These salts disrupt the hydrogen bonding network.
-
The "Magic Mixture": If NMP fails, use the following coupling solvent system:
-
DCM / DMF / NMP (1:1:1)
-
1% Triton X-100 (detergent)
-
2 M Ethylene Carbonate
-
Scenario B: Bsmoc Deprotection "Tailing"
User Question: Bsmoc is supposed to deprotect fast (Michael addition). But on my Phe-rich sequence, the UV signal for the byproduct trails off and never hits baseline. Is the Bsmoc stuck?
Root Cause: The Bsmoc group is chemically labile, but physically buried inside the aggregate. The base (piperidine) cannot reach the N-terminus efficiently. Solution: Thermal assistance and Base Switch.
Protocol:
-
Microwave/Heat: Perform the deprotection at 40°C . Note: Bsmoc is stable enough for mild heating, unlike some sensitive esters.
-
Base Switch: Switch from Piperidine to 5% TAEA (Tris(2-aminoethyl)amine) in DMF/DCM. TAEA is a more effective scavenger for Bsmoc and the resulting adduct is highly water/solvent soluble, preventing byproduct re-deposition.
Scenario C: Solubility of Bsmoc-Phe-OH
User Question: My Bsmoc-Phe-OH monomer doesn't dissolve well in DCM. Can I use DMF?
Root Cause: Bsmoc amino acids are generally soluble, but high concentrations in non-polar solvents can be tricky. Solution:
-
Yes, dissolve in DMF or NMP .
-
Avoid dissolving the activated ester (after adding DIC/Oxyma) for long periods before adding to the resin, as Bsmoc-Phe can be prone to racemization if activated and left to sit in high-polarity solvents. Activate and add immediately.
Advanced Protocols: The "Anti-Aggregation" Workflow
If you are planning a synthesis with >3 consecutive hydrophobic residues (Phe, Val, Ile, Ala), adopt this preventive workflow.
Protocol: Pseudoproline & Dmb Strategy with Bsmoc
Rationale: Proline is a "beta-sheet breaker." By inserting a reversible proline-like structure, you physically force the peptide chain to kink, preventing the "zipper" effect of aggregation.
| Step | Action | Reagent/Condition | Technical Note |
| 1 | Resin Choice | PEG-PS (e.g., TentaGel, ChemMatrix) | Pure polystyrene (PS) resins aggravate aggregation. PEG-based resins swell better in polar solvents. |
| 2 | Loading | Low Loading (< 0.3 mmol/g) | High density forces chains closer, encouraging aggregation. |
| 3 | Coupling | Bsmoc-Phe-OH + HATU/HOAt | Use strong activation. DIC/HOBt is often too slow for aggregated sequences. |
| 4 | Structure Break | Insert Pseudoproline | If the sequence contains Ser/Thr, use Fmoc-Phe-Ser(psiMe,Mepro)-OH . Note: You can mix Fmoc dipeptides into a Bsmoc synthesis. |
| 5 | Backbone Protection | Fmoc-(Dmb)Gly-OH | If Gly is present, use Dmb-protected Gly. This places a bulky group on the backbone nitrogen, physically blocking H-bonds. |
Decision Logic for Troubleshooting
Use this flow to determine your next move during a stalled synthesis.
Figure 2: Decision tree for diagnosing and treating coupling failures.
References
-
Carpino, L. A., et al. (1999).[3] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324-4338.[3] Link
-
Paradisi, M., et al. (1995). "Aggregation in Solid Phase Peptide Synthesis: The Effect of Solvent and Temperature." Tetrahedron Letters, 36(9), 1491-1494. Link
-
Miranda, L. P., & Alewood, P. F. (1999). "Accelerated Chemical Synthesis of Peptides and Small Proteins." Proceedings of the National Academy of Sciences, 96(20), 1181-1186. Link
-
BenchChem Technical Support. (2025). "N-Bsmoc Protecting Group: A Technical Guide to its Core Mechanism and Application." Link
- Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press.
Sources
Validation & Comparative
Bsmoc-Phe vs. Boc-Phe: A Comparative Technical Guide for Advanced Peptide Synthesis
Topic: Advantages of Bsmoc-Phe over Boc-Phe in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the choice between Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection for Phenylalanine (Phe) dictates not just the reagents used, but the fundamental orthogonality of the synthetic strategy.[1]
While Boc-Phe remains a staple for specific "difficult" sequences requiring acid-mediated solvation, Bsmoc-Phe represents a distinct evolution in protecting group chemistry. It offers a base-labile, Michael-addition-driven deprotection mechanism that is orthogonal to acid-sensitive side chains, significantly faster than traditional Fmoc/Boc cycles, and uniquely soluble due to the sulfone moiety. This guide analyzes the mechanistic and practical advantages of switching from the varying acidolysis of Boc to the rapid, mild base sensitivity of Bsmoc.
Mechanistic Divergence: Acidolysis vs. Michael Addition
The primary distinction between these two protecting groups lies in the chemical trigger required for their removal.[] This fundamental difference dictates the compatibility of the entire synthetic pathway.
Boc-Phe: The Acidolysis Pathway
Boc removal is an
-
Limitation: The requirement for repetitive acid exposure can degrade acid-sensitive peptide bonds (e.g., Asp-Pro cleavage) and damage sensitive side-chain modifications (e.g., glycosylation, phosphorylation).
Bsmoc-Phe: The Michael Addition Pathway
Bsmoc is a "Michael-type" protecting group.[3] It contains an electron-deficient cyclic sulfone. Deprotection is triggered not by proton abstraction (as with Fmoc) but by the nucleophilic attack of a secondary amine (or polyamine like TAEA) onto the vinyl sulfone system.
-
Advantage: This reaction is exceptionally fast (seconds to minutes) and occurs under much milder conditions than Boc removal. The byproduct is a stable adduct, avoiding the polymerization issues often seen with the dibenzofulvene byproduct in Fmoc chemistry.
Visualization: Deprotection Pathways
Figure 1: Comparative deprotection mechanisms. Note the Bsmoc pathway yields a free amine directly via base nucleophile, whereas Boc yields a salt requiring neutralization.
Critical Performance Analysis
A. Kinetics and Throughput
Bsmoc deprotection is significantly faster than Boc deprotection.
-
Boc: Requires 20–30 minutes of TFA exposure, followed by a neutralization step (DIEA wash) to generate the free amine for the next coupling.
-
Bsmoc: Complete deprotection is often achieved in 2–5 minutes using 2-5% TAEA (tris(2-aminoethyl)amine) or piperidine. This enables "Rapid Continuous Solution Synthesis" and high-throughput SPPS.
B. Solubility and Aggregation (The "Phe" Factor)
Phenylalanine is hydrophobic. In difficult sequences (e.g., hydrophobic clustering), Boc-Phe peptides can aggregate.
-
Boc: Relies on TFA to protonate the chain and break H-bonds (pseudoproline effect). This is effective but harsh.
-
Bsmoc: The Bsmoc group itself contains a sulfone (
) moiety .[4] This makes the protecting group significantly more polar than the hydrophobic tert-butyl group of Boc. This added polarity aids in the solvation of the growing peptide chain during the coupling step, potentially reducing aggregation without needing acidic solvents.
C. Orthogonality and Side Reactions
-
Acid Sensitivity: Bsmoc is completely stable to acid. This allows for the synthesis of peptides containing acid-labile linkers (e.g., SASRIN, 2-chlorotrityl) or side chains that would degrade during the repetitive TFA treatments of Boc chemistry.
-
Base Sensitivity: Bsmoc is more sensitive to base than Fmoc.[5][6] While this requires careful handling (avoiding primary amines in solvent), it allows for the use of weaker bases for deprotection, minimizing base-catalyzed side reactions like Aspartimide formation or racemization of Cys/His, which are risks in standard Fmoc protocols.
Comparative Data Profile
| Feature | Boc-Phe | Bsmoc-Phe | Advantage |
| Deprotection Reagent | 50% TFA in DCM | 2-5% TAEA or Piperidine | Bsmoc: Safer, non-corrosive, no neutralization needed. |
| Deprotection Time | 20–30 mins | 2–6 mins | Bsmoc: High throughput/rapid synthesis. |
| Mechanism | Acidolysis ( | Michael Addition | Bsmoc: No carbocation scavengers required. |
| Monitoring | Difficult (isobutylene is gas) | UV-Vis (Adduct absorbs @ 265-300nm) | Bsmoc: Real-time feedback on reaction completion. |
| Solubility | Hydrophobic (t-Butyl) | Enhanced Polarity (Sulfone) | Bsmoc: Better solvation of hydrophobic Phe residues. |
| Orthogonality | Acid-Labile | Base-Labile | Bsmoc: Compatible with acid-sensitive modification. |
Experimental Protocols
Protocol A: Bsmoc-Phe Synthesis Cycle (Recommended)
Context: Ideal for rapid synthesis or acid-sensitive sequences.
-
Coupling:
-
Wash: DMF (3x).
-
Deprotection (The "Rapid" Step):
-
Add 5% TAEA in DMF (or 20% piperidine/DMF if TAEA unavailable).
-
Agitate for 5 minutes .
-
Validation: Monitor UV absorbance of the eluate. The benzo[b]thiophene adduct has a distinct signature.
-
-
Wash: DMF (3x), DCM (3x). Proceed immediately to next coupling.
Protocol B: Boc-Phe Synthesis Cycle (Traditional)
Context: Used for specific "difficult" sequences requiring acid solvation.
-
Coupling:
-
Dissolve Boc-Phe-OH (3 eq), DIC (3 eq), HOBt (3 eq) in DCM/DMF.
-
React for 1–2 hours.
-
-
Wash: DCM (3x).
-
Deprotection:
-
Add 50% TFA in DCM .
-
React for 30 minutes .
-
-
Wash: DCM (3x).
-
Neutralization:
-
Add 5% DIEA in DCM (2x 2 min). Crucial step to remove TFA salt.
-
-
Wash: DCM (3x).
Workflow Decision Matrix
Figure 2: Decision matrix for selecting Bsmoc vs. Boc based on peptide properties.
References
-
Carpino, L. A., et al. (1999).[5][8] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." The Journal of Organic Chemistry, 64(12), 4324–4338. Link
-
Carpino, L. A., & Mansour, E. M. (1997).[8] "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.[8] A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society, 119(41), 9915–9916. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][3][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455–2504. Link
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bsmoc Protected Compounds [asna.com.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bsmoc-Cl - Enamine [enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
High-Fidelity Peptide Synthesis: A Comparative Guide to N-Bsmoc-L-Phenylalanine Strategies
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the dominance of Fmoc chemistry is occasionally challenged by "difficult sequences"—peptides prone to aggregation, aspartimide formation, or slow deprotection kinetics.[1] N-Bsmoc-L-phenylalanine (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl-L-phenylalanine) represents a high-performance alternative designed to overcome these specific hurdles.
Unlike the standard Fmoc group, which relies on
Mechanistic Foundation: The Michael Addition Advantage
To understand the superiority of Bsmoc in specific contexts, one must analyze the deprotection mechanism.
Fmoc Limitations (The -Elimination Pathway)
Fmoc removal requires a secondary amine (typically 20% piperidine) to abstract the acidic proton at the 9-position of the fluorene ring. This triggers
-
The Problem: DBF is highly reactive. Unless effectively scavenged, it can re-attach to the free amine or polymerize, leading to difficult purification.
Bsmoc Superiority (The Michael Addition Pathway)
The Bsmoc group contains a cyclic sulfone. Upon exposure to a base (even weak bases like morpholine or piperazine), the amine acts as a nucleophile in a Michael addition across the vinyl sulfone double bond.
-
The Solution: The resulting Bsmoc-amine adduct is chemically stable and inert. It cannot back-react with the peptide chain. Furthermore, the sulfone moiety makes the byproduct more polar/water-soluble, simplifying wash steps.
Visualization: Mechanistic Divergence
The following diagram illustrates the kinetic and chemical divergence between the two pathways.
Figure 1: Comparative deprotection pathways. Note the Bsmoc pathway generates a stable adduct immediately, whereas Fmoc generates a reactive intermediate (DBF).
Comparative Analysis: Bsmoc-Phe vs. Fmoc-Phe
N-Bsmoc-L-phenylalanine is often used as a kinetic standard because the phenylalanine side chain is non-reactive, isolating the behavior of the N-terminal protecting group.
Deprotection Kinetics & Conditions
Bsmoc is significantly more labile than Fmoc. This allows for "Tunable Orthogonality"—the ability to remove Bsmoc using bases too weak to affect Fmoc, or to remove Bsmoc in seconds where Fmoc takes minutes.
| Feature | N-Bsmoc-L-Phenylalanine | N-Fmoc-L-Phenylalanine | Impact |
| Primary Mechanism | Michael Addition | Bsmoc prevents adduct side-reactions. | |
| Standard Base | 2–5% Piperidine or Morpholine | 20% Piperidine | Bsmoc reduces solvent/reagent consumption. |
| Reaction Time | 3–5 minutes | 10–20 minutes | Bsmoc is ideal for Rapid Flow Synthesis. |
| Byproduct Nature | Water/DMF soluble, Inert | Hydrophobic, Reactive (DBF) | Bsmoc simplifies washing/purification. |
| Base Sensitivity | High (Cleaved by Piperazine) | Moderate (Stable to Piperazine) | Bsmoc allows orthogonal deprotection sets. |
Mitigation of Aspartimide Formation
One of the most critical failures in SPPS is aspartimide formation (cyclization of Asp-Gly or Asp-Ser sequences) under basic conditions. Because Fmoc requires 20% piperidine, this side reaction is common.
Experimental Evidence: In a comparative synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH (a sequence highly prone to aspartimide formation):
-
Fmoc Protocol (20% Piperidine): 11.6% Aspartimide byproduct observed.
-
Bsmoc Protocol (2% Piperidine): 4.8% Aspartimide byproduct observed.
Causality: The ability to deprotect N-Bsmoc-L-Phe using dilute base (2%) or weaker bases (morpholine) drastically lowers the activation energy available for the unwanted cyclization of the Asp side chain.
Strategic Protocols: Using N-Bsmoc-L-Phenylalanine
Protocol A: Rapid Continuous Flow Synthesis
This protocol leverages the rapid kinetics of Bsmoc-Phe for high-throughput synthesis.
Reagents:
-
Resin: Wang or Rink Amide.
-
Coupling: HATU/DIEA (1:2 ratio relative to AA).
-
Deprotection: 5% Piperidine in DMF.
Workflow Steps:
-
Coupling: Inject N-Bsmoc-L-Phe (3 eq) + HATU (3 eq) + DIEA (6 eq). React for 2 minutes at 60°C.
-
Wash: DMF flow (30 seconds).
-
Deprotection: Flow 5% Piperidine/DMF for 30 seconds . (Note: Fmoc typically requires 2-5 mins in flow).
-
Wash: DMF flow (30 seconds).
-
Monitoring: UV absorbance at 265 nm (Bsmoc adduct absorbs strongly).
Protocol B: Orthogonal "Safety-Catch" Strategy
This strategy uses Bsmoc-Phe alongside Fmoc-AA to protect sensitive regions.
-
Sequence Design: Use N-Bsmoc-L-Phe at the N-terminus of a sensitive fragment (e.g., prior to an Asp-Gly bond).
-
Deprotection: Use Morpholine (50% in DMF) .[3][4]
-
Result: Bsmoc is cleaved quantitatively. Fmoc groups (if present elsewhere or on side chains) remain largely stable or cleave at negligible rates compared to Bsmoc.
-
Visualization: The Bsmoc SPPS Cycle
Figure 2: The Bsmoc SPPS Cycle. Note the mild deprotection step which distinguishes it from standard Fmoc workflows.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | N-alpha-(1,1-dioxobenzo[b]thiophen-2-ylmethyloxycarbonyl)-L-phenylalanine |
| Molecular Weight | ~387.41 g/mol |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate. |
| Storage | 2-8°C, Desiccated. Moisture sensitive (carbamate stability).[7] |
| UV Monitoring | Bsmoc adduct absorbs at 265 nm . |
Expert Tip: When switching from Fmoc to Bsmoc, ensure your UV detector is calibrated to the Bsmoc adduct. The signal profile is sharper than the DBF-piperidine adduct of Fmoc, allowing for tighter process control in automated synthesizers.
References
-
Carpino, L. A., et al. (1997).[8] "New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.[8] A Michael-Acceptor-Based Deblocking Process." Journal of the American Chemical Society.[9][10]
-
Carpino, L. A., et al. (1999).[8] "The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group." Journal of Organic Chemistry.
-
BenchChem. (2025).[2][11] "A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis." BenchChem Technical Guides.
-
Mthembu, S. N., et al. (2024). "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[4][12] ResearchGate / International Journal of Peptide Research and Therapeutics.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Bsmoc-Cl - Enamine [enamine.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. renyi.hu [renyi.hu]
Assessing Chirality and Optical Purity of Bsmoc-Phe-OH: A Comparative Technical Guide
Executive Summary
The optical purity of protected amino acids is the silent gatekeeper of peptide efficacy. While Fmoc (9-fluorenylmethoxycarbonyl) remains the industry workhorse, Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl) has emerged as a superior alternative for rapid, continuous-flow synthesis due to its unique deprotection kinetics.
However, the Bsmoc group’s bulky heterocyclic structure introduces unique steric parameters that complicate standard chiral analysis. This guide provides a validated framework for assessing the enantiomeric excess (
Part 1: The Bsmoc Advantage & The Chirality Challenge
Mechanistic Distinction
To understand why we assess Bsmoc differently, we must understand how it behaves chemically. Unlike Fmoc, which relies on a slow
-
Fmoc: Base abstracts the acidic proton
Dibenzofulvene intermediatengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Polymerization/Adducts. -
Bsmoc: Nucleophile attacks the thiophene ring
Ring opening Water-soluble adducts.
This mechanistic difference means Bsmoc-Phe-OH is less prone to base-catalyzed racemization during coupling steps compared to Fmoc, but its high UV absorptivity requires specific detector optimization.
Visualization: Deprotection Pathways
The following diagram contrasts the deprotection logic, highlighting why Bsmoc offers "cleaner" chemistry for sensitive chiral centers.
Figure 1: Comparative deprotection mechanisms. Bsmoc avoids the reactive fulvene intermediate that complicates Fmoc analysis and purification.
Part 2: Comparative Analysis (Bsmoc vs. Alternatives)
The following table objectively compares Bsmoc-Phe-OH against the standard Fmoc-Phe-OH and Boc-Phe-OH regarding optical purity retention and analytical requirements.
| Feature | Bsmoc-Phe-OH | Fmoc-Phe-OH | Boc-Phe-OH |
| Deprotection Mechanism | Michael Addition (Rapid) | Acidolysis (TFA) | |
| Racemization Risk | Low (Rapid deprotection limits base exposure time) | Moderate (Extended base exposure can abstract | Low (Acidic conditions preserve chirality) |
| Chiral Column Selectivity | High ( | High (Fluorene ring interactions) | Moderate (Requires specific CSPs) |
| UV Detection Limit | Excellent ( | Good ( | Poor (Low UV absorbance) |
| Solubility (Mobile Phase) | Hydrophobic (Requires high % Organic) | Hydrophobic | Moderate |
Key Insight: While Boc is excellent for preserving chirality, it requires hazardous HF/TFMSA cleavage. Bsmoc offers the safety of Fmoc with the speed of Boc, but requires analysts to account for the benzothiophene chromophore in HPLC methods [1, 3].
Part 3: Methodological Deep Dive (The "How-To")
Method A: Direct Chiral Stationary Phase (CSP) HPLC (Gold Standard)
This protocol is the primary method for assessing Bsmoc-Phe-OH purity. It relies on the interaction between the chiral selector (usually polysaccharide-based) and the aromatic Bsmoc moiety.
1. System Configuration
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or Lux Amylose-1).
-
Why: The immobilized phase allows for a wider range of solvents (like DCM/THF) which helps dissolve the hydrophobic Bsmoc group without stripping the chiral selector [5].
-
-
Mobile Phase: Isocratic n-Hexane : Ethanol : TFA (80 : 20 : 0.1).
-
Note: TFA is critical to suppress the ionization of the carboxylic acid on Phe, ensuring sharp peaks.
-
2. Experimental Protocol
-
Sample Prep: Dissolve 1.0 mg Bsmoc-Phe-OH in 1 mL Ethanol (HPLC grade). Sonicate for 2 mins.
-
Equilibration: Flush column with mobile phase at 1.0 mL/min for 20 mins until baseline stabilizes.
-
Injection: Inject 5-10
L. -
Detection: Monitor at 265 nm (Bsmoc specific) and 210 nm (Amide bond).
-
Run Time: Typically 15-20 minutes. The L-isomer usually elutes first (verify with standards).
3. Self-Validation Calculation
To ensure the assay is valid, calculate the Resolution Factor (
Method B: Marfey’s Method (Indirect Validation)
If a chiral column is unavailable, or peak co-elution is suspected, use Marfey’s reagent (FDAA). This converts enantiomers into diastereomers, separable on a standard C18 column.
-
Derivatization: React Bsmoc-Phe-OH (deprotected first to H-Phe-OH) with FDAA.
-
Critical Step: You must remove the Bsmoc group using 5% piperidine/DMF before derivatization, or the FDAA cannot react with the amine.
-
-
Separation: C18 Column, Gradient ACN/Water + 0.1% TFA.
-
Advantage: Extremely sensitive; separates L-Phe-FDAA from D-Phe-FDAA with high resolution (
min) [2].
Part 4: Experimental Workflow Visualization
The following flowchart guides the decision-making process for assessing optical purity.
Figure 2: Decision matrix for selecting between direct chiral HPLC and indirect derivatization methods.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of free -COOH with silica | Increase TFA concentration to 0.15% or add 5% IPA to mobile phase. |
| No Elution | Bsmoc group too hydrophobic | Switch from Hexane-based to Polar Organic Mode (100% MeOH/ACN + salts). |
| Ghost Peaks | Bsmoc degradation | Ensure sample is prepared fresh; Bsmoc is base-sensitive—avoid basic solvents in prep. |
| Low Sensitivity | Wrong wavelength | Switch UV detection to 265 nm (Bsmoc max) rather than 214 nm. |
References
-
Carpino, L. A., et al. (2025). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. ResearchGate. Link
-
Kotthaus, A. F., & Altenbach, H. J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids.[2][1][3][4][5][6][7][8][9][][11][12] Link
-
BenchChem Technical Support. (2025). N-Bsmoc Protecting Group: A Technical Guide to its Core Mechanism and Application. BenchChem. Link
-
Phenomenex Application Guide. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Link
-
Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jascoinc.com [jascoinc.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. peptide.com [peptide.com]
- 8. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to N-Terminal Protection: Evaluating the Efficiency of N-Boc-L-Phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences yield, purity, and the overall success of the synthetic strategy. This guide provides an in-depth comparison of N-tert-butoxycarbonyl (Boc)-L-phenylalanine with its primary alternatives, N-9-fluorenylmethoxycarbonyl (Fmoc)-L-phenylalanine and N-benzyloxycarbonyl (Cbz)-L-phenylalanine. By examining the underlying chemical principles, experimental workflows, and strategic considerations, this document serves as a practical resource for making informed decisions in the laboratory.
The Crucial Role of Nα-Protection in Peptide Synthesis
The stepwise assembly of amino acids into a peptide chain necessitates the temporary masking of the α-amino group of the incoming amino acid. This prevents uncontrolled polymerization and ensures the formation of the desired peptide sequence. An ideal protecting group must be readily introduced, stable during the coupling reaction, and selectively removable under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups. This principle of selective removal is known as orthogonality, a cornerstone of modern peptide synthesis.[1][2]
N-Boc-L-Phenylalanine: The Classic Workhorse
The tert-butoxycarbonyl (Boc) protecting group, introduced by Merrifield in the early days of solid-phase peptide synthesis (SPPS), is an acid-labile protecting group.[3] N-Boc-L-phenylalanine has long been a staple in peptide chemistry, particularly for the synthesis of hydrophobic and aggregation-prone sequences.
Chemical Properties and Mechanism of Deprotection
The Boc group is introduced by reacting L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O).[4] Its removal is achieved through acidolysis, typically with a moderately strong acid like trifluoroacetic acid (TFA).[4] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to liberate the free amine.[4]
Caption: Mechanism of N-Boc-L-phenylalanine deprotection.
Advantages of the Boc Strategy for Phenylalanine-Containing Peptides:
-
Reduced Aggregation: The repetitive acidic deprotection steps in Boc-SPPS keep the growing peptide chain protonated, which can disrupt interchain hydrogen bonding and reduce aggregation, a common issue with hydrophobic residues like phenylalanine.[][6]
-
Effectiveness for Hydrophobic Peptides: For sequences rich in hydrophobic amino acids, the Boc strategy often results in higher crude purity and yields compared to the Fmoc strategy.[]
-
Mature and Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc counterparts, and the methodology is well-established, particularly for large-scale synthesis.[]
Disadvantages and Mitigation:
-
Harsh Deprotection Conditions: The use of strong acids like TFA for Boc removal can lead to side reactions, especially with sensitive amino acids.[7]
-
Hazardous Reagents: The final cleavage of the peptide from the resin in a traditional Boc/benzyl strategy often requires anhydrous hydrogen fluoride (HF), a highly toxic and corrosive reagent that necessitates specialized equipment.[3]
N-Fmoc-L-Phenylalanine: The Modern Standard
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant choice for SPPS in many research settings due to its milder deprotection conditions.[8]
Chemical Properties and Mechanism of Deprotection
The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[9] The deprotection occurs via a β-elimination mechanism.
Caption: Mechanism of N-Fmoc-L-phenylalanine deprotection.
Advantages of the Fmoc Strategy:
-
Mild Deprotection: The use of a weak base for deprotection is compatible with a wider range of sensitive amino acids and post-translational modifications.[8]
-
True Orthogonality: The Fmoc/tBu strategy offers true orthogonality, where the temporary Nα-protecting group (Fmoc) is removed under basic conditions, while the permanent side-chain protecting groups (tert-butyl based) and the resin linker are cleaved under acidic conditions.[10]
-
Amenable to Automation: The milder conditions and the ability to monitor the deprotection by UV absorbance of the dibenzofulvene-piperidine adduct make the Fmoc strategy highly suitable for automated peptide synthesizers.[8]
Disadvantages and Mitigation:
-
Aggregation: The neutral state of the peptide-resin during Fmoc-SPPS can sometimes lead to increased aggregation, particularly for long or hydrophobic sequences.[11]
-
Diketopiperazine Formation: The cyclization of the N-terminal dipeptide to form a diketopiperazine is a potential side reaction, especially when proline or glycine is the second amino acid. For phenylalanine, this is less of a concern but should be considered.[12]
N-Cbz-L-Phenylalanine: A Solution-Phase Stalwart
The benzyloxycarbonyl (Cbz or Z) protecting group is another historically significant N-terminal protecting group, primarily used in solution-phase peptide synthesis.[13]
Chemical Properties and Deprotection
The Cbz group is introduced by reacting L-phenylalanine with benzyl chloroformate. It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[13]
Advantages and Disadvantages:
The primary advantage of the Cbz group is its stability, which allows for a high degree of orthogonality with other protecting groups. However, its removal by catalytic hydrogenation is often not compatible with solid-phase synthesis or with peptides containing sulfur-containing amino acids like methionine and cysteine, which can poison the catalyst.
Comparative Analysis: Choosing the Right Strategy
The choice between N-Boc-L-phenylalanine and its alternatives is not a one-size-fits-all decision. It depends on a careful analysis of the target peptide's properties and the intended synthetic approach.
| Feature | N-Boc-L-Phenylalanine | N-Fmoc-L-Phenylalanine | N-Cbz-L-Phenylalanine |
| Deprotection Condition | Strong Acid (e.g., TFA)[4] | Weak Base (e.g., Piperidine)[9] | Catalytic Hydrogenolysis[13] |
| Orthogonality | Graduated acid lability (not truly orthogonal with benzyl-based side-chain protection) | Truly orthogonal with acid-labile side-chain protection (tBu-based)[10] | Orthogonal to both acid- and base-labile groups |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Advantages | - Reduces aggregation of hydrophobic sequences[][6]- Cost-effective for large-scale synthesis[] | - Mild deprotection conditions[8]- Compatible with sensitive residues- Amenable to automation[8] | - High stability- Orthogonal to many other protecting groups |
| Disadvantages | - Harsh deprotection conditions[7]- Use of hazardous reagents (HF) for final cleavage[3] | - Potential for aggregation in neutral conditions[11]- Potential for diketopiperazine formation[12] | - Incompatible with SPPS and sulfur-containing amino acids |
| Recommended for | - Hydrophobic peptides- Aggregation-prone sequences | - Routine SPPS- Peptides with sensitive residues- Automated synthesis | - Solution-phase synthesis- Fragment condensation |
Experimental Protocols
Standard Boc-SPPS Cycle for Phenylalanine Incorporation
This protocol outlines a manual synthesis cycle for elongating a peptide chain using the Boc strategy.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour.
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-L-Phenylalanine:
-
In a separate vessel, pre-activate Boc-L-phenylalanine (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
Monitor the coupling completion with a Kaiser test.[10]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).[10]
Standard Fmoc-SPPS Cycle for Phenylalanine Incorporation
This protocol outlines a manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.
-
Resin Swelling: Swell the resin (e.g., Rink amide resin) in DMF for 1 hour.
-
Fmoc Deprotection:
-
Coupling of Fmoc-L-Phenylalanine:
-
In a separate vessel, dissolve Fmoc-L-phenylalanine (3 eq.) and an activating agent like HCTU (3 eq.) in DMF. Add DIEA (6 eq.) to activate.[14]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Caption: Comparative workflow of Boc and Fmoc SPPS cycles.
Conclusion: A Strategic Decision Based on Peptide Properties
The choice between N-Boc-L-phenylalanine, N-Fmoc-L-phenylalanine, and N-Cbz-L-phenylalanine is a strategic one that should be guided by the specific characteristics of the target peptide and the synthetic methodology employed. While the Fmoc strategy has become the workhorse for routine solid-phase peptide synthesis due to its mild conditions and amenability to automation, the Boc strategy remains a powerful tool for overcoming challenges associated with hydrophobic and aggregation-prone sequences containing phenylalanine. The Cbz group, though less common in modern SPPS, retains its value in solution-phase synthesis and for specific orthogonal protection schemes. A thorough understanding of the chemical principles and practical considerations outlined in this guide will empower researchers to select the most efficient and effective protecting group strategy for the successful synthesis of their target peptides.
References
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins.
- Benchchem. (n.d.). A comparative analysis of different protecting groups for p-amino-D-phenylalanine.
- Creative Peptides. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Boc vs.
- Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Dalcol, I., et al. (2012).
- García-Martín, F., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem, 1, 1-25.
- Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- Al-Warhi, T., et al. (2018). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. Molecules, 23(10), 2568.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J. S. (2016).
- AAPPTec. (n.d.).
- ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
- Metwally, S. A. M. (2016). Protection of Functional Groups and Stannylation of Phenylalanine.
- Schwyzer, R., & Caliezi, A. (1972). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. Helvetica Chimica Acta, 55(7), 2453-2465.
- Benchchem. (n.d.). Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis.
- Fiveable. (2025, August 15). Side Chain Protection Definition.
- BOC Sciences. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques.
- Parmar, D. (2015). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Benchchem. (n.d.). A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ResearchGate. (2025, August 6).
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Benchchem. (n.d.). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
- Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-154.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3, Appendix 3B.
- Carrasco, M. R., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 44(24), 8969-8991.
- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1549.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Kent, S. B., & Alewood, P. F. (2012). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 859, 23-36.
- Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. renyi.hu [renyi.hu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Bsmoc-L-phenylalanine
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. N-Bsmoc-L-phenylalanine is a key building block in peptide synthesis, but its lifecycle in the laboratory does not end after its use in a reaction. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe, compliant, and efficient laboratory environment. This guide provides a comprehensive framework for the disposal of N-Bsmoc-L-phenylalanine, grounded in regulatory standards and best practices, to build a culture of safety that extends beyond the product itself.
Hazard Assessment and Regulatory Profile: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for risk assessment and dictates the required safety precautions and disposal pathways. N-Bsmoc-L-phenylalanine is generally not classified as a hazardous substance under major regulatory frameworks like the Globally Harmonized System (GHS) or the EPA's Resource Conservation and Recovery Act (RCRA).[1][2][3] However, it is prudent practice to treat all laboratory chemicals with a defined level of caution.
Safety Data Sheets (SDS) consistently identify it as a potential mild irritant to the eyes, skin, and respiratory tract.[4][5] The toxicological properties have not been fully investigated, which necessitates handling it with care to minimize exposure.[4]
Table 1: Key Properties and Hazard Summary for N-Bsmoc-L-phenylalanine
| Property | Value | Reference |
| CAS Number | 13734-34-4 | [4][5] |
| Appearance | White to off-white powder or solid | [2][4] |
| GHS Hazard Classification | Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3) | [5] |
| RCRA Classification | Not typically classified as a hazardous waste. | [4] |
| Environmental Hazards | Not classified as hazardous to the environment. | [3][6][7] |
The core principle here is that while N-Bsmoc-L-phenylalanine is not an acutely hazardous waste, it must be disposed of as a chemical waste. It should never be disposed of in the regular trash or down the sewer system. This is mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), which requires laboratories to have a Chemical Hygiene Plan (CHP) outlining procedures for safe handling and disposal of all chemicals.[8][9]
Immediate Safety Protocols: Personal and Engineering Controls
Prior to handling N-Bsmoc-L-phenylalanine for disposal, the following personal protective equipment (PPE) and engineering controls are mandatory to mitigate risks of irritation and exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[1]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[2]
-
Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH-approved respirator is recommended if there is a potential to generate dust.[1][2]
Engineering Controls
-
Ventilation: All handling and weighing of the solid compound should be performed in a well-ventilated area.[4] For procedures that could generate dust, a chemical fume hood is the preferred engineering control.[2]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in any area where the chemical is handled.[4]
Step-by-Step Disposal Procedures
The following protocols provide a clear, systematic approach to disposing of N-Bsmoc-L-phenylalanine and associated contaminated materials. The fundamental principle is waste segregation: keeping this non-hazardous chemical waste separate from more dangerous waste streams.
Protocol 1: Disposal of Unused or Expired Solid N-Bsmoc-L-phenylalanine
-
Container Selection: Choose a clean, dry, and chemically compatible container for solid waste. This is typically a wide-mouth plastic or glass jar with a secure, screw-top lid. The container must be in good condition, free from damage or leaks.[10][11]
-
Labeling: As soon as the first quantity of waste is added, label the container clearly with the words "Hazardous Waste" (a standard practice for all chemical waste), the full chemical name "N-Bsmoc-L-phenylalanine," and the start date of accumulation.[10][12] Do not use abbreviations or chemical formulas.[12]
-
Waste Transfer: Carefully transfer the solid N-Bsmoc-L-phenylalanine into the designated waste container, minimizing dust generation.[4]
-
Storage: Securely close the container. Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12][13] This area should be near the point of generation and under the control of laboratory personnel.[12] Ensure it is segregated from incompatible materials like strong acids, bases, and oxidizing agents.[6][14]
-
Final Disposal: Once the container is full (up to 90% capacity to allow for expansion), arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal company.[1][7]
Protocol 2: Disposal of Contaminated Labware
This includes items like weighing paper, gloves, and plastic spatulas that have come into direct contact with the chemical.
-
Segregation: Collect all contaminated solid waste in a designated container, separate from the pure chemical waste if required by your institution. A common practice is to use a labeled, sealable bag or a lined container.
-
Labeling: The container must be clearly labeled as "Contaminated Solid Waste" and list "N-Bsmoc-L-phenylalanine" as the contaminant.
-
Disposal: This waste stream is typically incinerated or landfilled by a licensed waste management facility, following the same pickup procedure as the pure chemical waste.
Protocol 3: Spill Cleanup and Disposal
-
Containment: In the event of a spill, immediately alert personnel in the area. Ensure proper PPE is worn before approaching the spill.
-
Cleanup: For a small spill of solid material, gently sweep or vacuum it up and place it into a labeled waste container.[4] Crucially, avoid actions that generate dust. [2][4] The area can then be wiped with a damp cloth.
-
Waste Collection: All materials used for cleanup (e.g., absorbent pads, cloths, contaminated PPE) must be collected and placed into a sealed, labeled container for hazardous waste disposal.[11]
-
Reporting: Report the spill to your laboratory supervisor or EH&S office, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions for N-Bsmoc-L-phenylalanine waste streams.
Caption: Decision workflow for proper segregation and disposal of N-Bsmoc-L-phenylalanine waste.
Conclusion: A Commitment to Laboratory Excellence
The proper management and disposal of laboratory chemicals like N-Bsmoc-L-phenylalanine are non-negotiable elements of professional scientific conduct. By adhering to these guidelines, which synthesize regulatory mandates with practical laboratory experience, you not only ensure compliance but also foster a robust safety culture. This commitment protects you, your colleagues, and the environment, allowing for the confident pursuit of research and development.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from the Office of Clinical and Research Safety.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%.
- ECHEMI. (n.d.). BOC-L-Phenylalanine SDS, 13734-34-4 Safety Data Sheets.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH.
- TCI Chemicals. (2025, March 10). SAFETY DATA SHEET.
- BenchChem. (2025). Navigating the Disposal of BOC-L-Phenylalanine-¹³C: A Guide to Safe and Compliant Practices.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- AAPPTec. (n.d.). Safety Data Sheet.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- AAPPTec. (n.d.). Safety Data Sheet.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
Sources
- 1. globechemie.com [globechemie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. peptide.com [peptide.com]
Personal protective equipment for handling N-Bsmoc-L-phenylalanine
An Essential Guide to Personal Protective Equipment for Handling N-Bsmoc-L-phenylalanine
Understanding the Compound: A Risk-Based Approach to Safety
N-Boc-L-phenylalanine is a white to off-white crystalline powder commonly used in peptide synthesis.[1][2][3] While it is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it may cause eye, skin, and respiratory tract irritation upon contact.[4][5] The primary risks associated with its handling stem from the potential for inhalation of airborne dust and direct contact with skin and eyes.[4][6] Therefore, a comprehensive safety plan focuses on minimizing dust generation and preventing direct exposure.
Key Compound Data:
| Property | Value | Reference |
| CAS Number | 13734-34-4 | [1][2][4] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2][3] |
| Appearance | White to off-white crystalline powder or solid | [1][2][3] |
| Primary Hazards | May cause eye, skin, and respiratory irritation | [4][6] |
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a thorough risk assessment of N-Boc-L-phenylalanine's physical and chemical properties.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause irritation.[4] Therefore, robust eye protection is mandatory.
-
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][4]
-
Causality: The crystalline powder nature of N-Boc-L-phenylalanine means that dust particles can easily become airborne during handling, such as weighing or transferring. Standard safety glasses may not provide adequate protection from particulates that can enter around the lenses. Tightly fitting goggles with side shields create a seal around the eyes, offering superior protection against this exposure route.
Skin Protection: Preventing Dermal Contact
Although not classified as a skin sensitizer, direct contact may cause irritation.[4] A multi-layered approach to skin protection is advised.
-
Laboratory Coat: A standard lab coat should be worn at all times to protect against accidental spills on clothing and skin.
-
Gloves:
-
Recommendation: Handle with chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][5] Nitrile gloves are a suitable choice.[3]
-
Causality: Gloves provide a critical barrier between your skin and the chemical. Nitrile is recommended due to its excellent resistance to a wide range of chemicals and its durability, which minimizes the risk of punctures. Always inspect gloves for any signs of degradation or perforation before use.[1][5] After handling, contaminated gloves should be disposed of properly, and hands should be washed and dried thoroughly.[1][5]
-
Respiratory Protection: Mitigating Inhalation Risks
The primary inhalation risk is from airborne dust.[4] The need for respiratory protection is dictated by the work environment and the scale of handling.
-
Recommendation: Under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood), respiratory protection is typically not required.[2][5] However, if dust formation is unavoidable or if exposure limits are exceeded, a NIOSH (US) or CEN (EU) approved respirator should be used.[1][4] A type N95 (US) or type P1 (EN 143) dust mask can provide protection against nuisance levels of dust.[6]
-
Causality: Engineering controls like fume hoods are designed to capture dust at the source, preventing it from entering the breathing zone of the operator.[3] When these controls are not available or are insufficient for the scale of the operation, a respirator becomes essential to prevent irritation of the respiratory tract.[4]
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to ensure safety at every stage of handling N-Boc-L-phenylalanine.
Safe Handling and Experimental Workflow
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
